molecular formula C10H15NO B146874 N-(2-methoxybenzyl)ethanamine CAS No. 62924-83-8

N-(2-methoxybenzyl)ethanamine

Cat. No.: B146874
CAS No.: 62924-83-8
M. Wt: 165.23 g/mol
InChI Key: JWUPFXRVSIJGAM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)ethanamine, provided as its hydrochloride salt with CAS RN 1158220-65-5, is a key chemical building block in scientific research. Its primary research value lies in its role as a fundamental precursor in the synthesis and study of N-Benzyl-2-methoxyphenethylamine (NBOMe) derivatives . These compounds are potent serotonin receptor agonists, making them critical tools for investigating the structure and function of the 5-HT receptor family, particularly the 5-HT2A subtype . Researchers utilize this compound to explore the complex mechanisms of hallucinogens and novel psychoactive substances (NPS) . Studies on related NBOMe compounds have shown they can act on the central nervous system, influencing neurotransmitter systems such as dopamine and serotonin, and are used in behavioral models like conditioned place preference and self-administration tests to study their effects . This makes this compound an essential reagent for advancing knowledge in neuropharmacology, receptor biology, and the neurochemical mechanisms underlying behavior. This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal use. All safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUPFXRVSIJGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293625
Record name N-Ethyl-2-methoxybenzenemethanamine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-83-8
Record name N-Ethyl-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxybenzenemethanamine
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Foundational & Exploratory

Physicochemical Characterization of N-(2-methoxybenzyl)ethanamine: A Methodological Guide to Determining Solubility and pKa

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-(2-methoxybenzyl)ethanamine serves as a core structural moiety in various chemical entities of pharmacological interest. Understanding its fundamental physicochemical properties, namely its acid dissociation constant (pKa) and solubility, is a prerequisite for its development in any research or pharmaceutical context. These parameters govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive framework for the theoretical estimation and experimental determination of the pKa and thermodynamic solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.

Introduction and Strategic Importance

This compound is a secondary amine featuring both an aromatic methoxybenzyl group and an aliphatic ethyl group attached to the nitrogen atom. While this specific molecule is not extensively characterized in public literature, its N-benzyl ethanamine core is a key component of the N-methoxybenzyl (NBOMe) class of phenethylamines, which are known for their potent psychoactive properties.[3][4] The characterization of such core fragments is essential for understanding structure-activity relationships (SAR) and for developing new chemical entities.

In the landscape of drug discovery and development, the early-stage determination of physicochemical properties is a critical step that de-risks candidates and prevents costly late-stage failures.[5]

  • pKa (Acid Dissociation Constant): The pKa dictates the degree of ionization of a molecule at a given pH.[6][7] For this compound, the secondary amine is basic and will be protonated at physiological pH (approx. 7.4). This ionization state is paramount as it directly impacts:

    • Aqueous Solubility: The protonated, charged form is generally more water-soluble than the neutral free base.

    • Permeability: The neutral form is typically more permeable across lipid membranes.

    • Target Binding: Ionic interactions, such as salt bridges, are often crucial for a molecule's binding to its biological target.[6]

  • Solubility: This property defines the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[8] Poor aqueous solubility is a primary hurdle in drug development, affecting oral bioavailability and complicating formulation.[9] According to the Biopharmaceutics Classification System (BCS) endorsed by the U.S. Food and Drug Administration (FDA), solubility is a key parameter for classifying drug substances and may allow for biowaivers, streamlining the development process.[5][10]

This guide will, therefore, provide the theoretical and practical tools necessary to rigorously determine these two foundational properties for this compound.

Theoretical Physicochemical Profile

A preliminary in silico assessment is crucial for experimental design. Based on the molecular structure, we can predict the expected chemical behavior of this compound.

Structure and Basicity (pKa Estimation)

The key functional group for ionization is the secondary aliphatic amine.

  • Basicity: The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule a Brønsted-Lowry base.

  • Structural Influences:

    • The attached ethyl and benzyl groups are electron-donating (by induction), which tends to increase the electron density on the nitrogen and stabilize the protonated (conjugate acid) form, suggesting a pKa typical of secondary amines.

    • Aliphatic amines are generally stronger bases than aromatic amines. The nitrogen in this compound is not part of an aromatic ring, so its basicity is not significantly reduced by resonance delocalization.

  • Predicted pKa: The pKa of a protonated secondary amine (R₂NH₂⁺) is typically in the range of 10.5 to 11.5. Therefore, a reasonable a priori estimate for the pKa of this compound's conjugate acid is approximately 10.5 . This high pKa value implies that at physiological pH (~7.4), the molecule will exist almost entirely in its protonated, cationic form.

Solubility Prediction

The molecule possesses both hydrophobic (aromatic ring, alkyl chain) and hydrophilic (ionizable amine, methoxy ether) features.

  • Aqueous Solubility:

    • Free Base: In its neutral (deprotonated) state, which would predominate at high pH (e.g., pH > 11.5), the molecule's hydrophobicity from the benzyl and ethyl groups would likely lead to low aqueous solubility. The free base form is described as a colorless oil for structurally related, larger compounds.[11]

    • Salt Form: At neutral or acidic pH, the amine will be protonated. The resulting cation will have significantly higher aqueous solubility due to its ability to form favorable ion-dipole interactions with water molecules. The hydrochloride salt of a related, larger compound is described as a water-soluble powder.[11]

  • Organic Solvent Solubility: The molecule is expected to exhibit good solubility in a range of organic solvents, such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, due to its significant nonpolar character.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[12] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Rationale for Method Selection

This method is chosen for its high precision and direct measurement of pH changes. It provides a clear titration curve from which the pKa can be derived without the need for chromophores, as required by UV-spectroscopic methods. The process is self-validating, as the shape of the titration curve and the volume of titrant at the equivalence point confirm the stoichiometry of the reaction.

Step-by-Step Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound hydrochloride salt and dissolve it in ~50 mL of 0.1 M KCl solution in a thermostatted beaker at 25°C. The KCl is used to maintain a constant ionic strength.

    • If starting with the free base, dissolve it in a minimal amount of methanol before diluting with the KCl solution, and use a standardized strong acid (e.g., 0.1 M HCl) as the titrant. For this protocol, we assume the hydrochloride salt is used.

  • Titrant Preparation:

    • Prepare and standardize a 0.1 M solution of NaOH (carbonate-free). Standardization is critical and should be performed against a primary standard like potassium hydrogen phthalate (KHP).

  • Instrumentation Setup:

    • Calibrate a high-quality pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

    • Place the calibrated pH electrode and a temperature probe into the analyte solution.

    • Use a magnetic stirrer at a slow, constant speed to ensure homogeneity without creating a vortex.

    • Use a calibrated burette or an automated titrator to add the NaOH titrant.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).

    • The pKa is the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [R₂NH₂⁺] and the neutral free base [R₂NH] are equal, according to the Henderson-Hasselbalch equation.

Visualization of the pKa Determination Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Analyte 1. Prepare Analyte Solution (Compound in 0.1 M KCl) Titrate 4. Add NaOH Titrant in Increments Prep_Analyte->Titrate Prep_Titrant 2. Standardize Titrant (0.1 M NaOH) Prep_Titrant->Titrate Calibrate 3. Calibrate pH Meter Calibrate->Titrate Record 5. Record pH and Volume After Stabilization Titrate->Record Repeat Plot 6. Plot pH vs. Volume Record->Plot Find_V_e 7. Determine Equivalence Point (Ve) (Inflection Point) Plot->Find_V_e Calculate_pKa 8. Determine pKa (pH at Ve/2) Find_V_e->Calculate_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the saturation solubility of a compound after it has reached equilibrium in a specific solvent system, providing a true measure of its intrinsic solubility.[8]

Rationale for Method Selection

Unlike kinetic solubility assays which can be confounded by precipitation rates and are sensitive to the initial DMSO concentration, the shake-flask method provides a fundamental physicochemical constant.[13] This value is essential for biopharmaceutical classification and for developing robust formulations. The protocol is designed to ensure a saturated solution is in equilibrium with the solid-state material, which is the definition of thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of Media:

    • Prepare relevant aqueous buffers. For pharmaceutical applications, this should include buffers at various pH values relevant to the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 or 7.4 (simulated intestinal fluid/physiological pH).[10]

  • Sample Preparation:

    • Add an excess of solid this compound to a series of vials, one for each buffer system. "Excess" means enough solid material will remain undissolved at the end of the experiment, ensuring saturation. A starting point is to add ~2-5 mg of compound to 1 mL of buffer.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for biological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Alternatively, high-speed centrifugation can be used to pellet the solid before sampling the supernatant.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations. The curve must bracket the expected concentration of the samples.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility at that specific pH and temperature, usually expressed in µg/mL or mM.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Add_Solid 1. Add Excess Solid Compound to Buffer Agitate 2. Agitate for 24-48h at Constant Temperature Add_Solid->Agitate Separate 3. Separate Solid and Liquid (Filter or Centrifuge) Agitate->Separate Quantify 4. Quantify Concentration of Supernatant Separate->Quantify Cal_Curve Prepare Calibration Curve (HPLC-UV) Cal_Curve->Quantify Calculate 5. Calculate Solubility (e.g., in µg/mL) Quantify->Calculate

Sources

Technical Guide: Pharmacological Profiling of N-(2-methoxybenzyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological profile, and experimental characterization of N-(2-methoxybenzyl)ethanamine derivatives, specifically focusing on the 25H-NBOMe scaffold.

Executive Summary

The moiety This compound represents the critical pharmacophore responsible for the super-potent agonist activity observed in the NBOMe class of serotonergic hallucinogens. While the term is often used chemically to describe a synthesis fragment, in a pharmacological context, it refers to the core binding motif of 25H-NBOMe (and its halogenated analogs 25I, 25B, 25C).

This guide analyzes the biological activity of the 25H-NBOMe scaffold, a highly selective 5-HT


 receptor agonist.[1] Unlike its halogenated counterparts (e.g., 25I-NBOMe), 25H-NBOMe lacks a 4-position hydrophobic substitution on the phenethylamine ring, resulting in distinct binding kinetics and functional potency profiles. This document outlines the molecular mechanism, Structure-Activity Relationships (SAR), and validated protocols for characterizing this compound in vitro and in vivo.

Chemical Identity & Structural Logic

Nomenclature Clarification

Researchers must distinguish between the fragment and the active ligand:

  • The Fragment: this compound (N-ethyl-o-anisylamine). A synthesis intermediate with negligible receptor affinity.

  • The Ligand (Target): 2-(2,5-dimethoxyphenyl)-This compound (25H-NBOMe).[2][3] The active pharmacological agent.[4]

Structural Architecture

The high affinity of 25H-NBOMe arises from the "bidentate" binding mode where the N-benzyl group locks the molecule into a specific conformation within the receptor's orthosteric binding site.

Key Structural Features:

  • Phenethylamine Core: Provides the primary anchor to Asp3.32 (aspartic acid) in the receptor.

  • N-Benzyl Linker: Increases lipophilicity, allowing access to a hydrophobic pocket near Transmembrane Domain 6 (TM6).

  • 2-Methoxy Substituent: Forms a critical hydrogen bond (likely with Ser3.36 or Asn6.55), stabilizing the active state of the G-protein coupled receptor (GPCR).

Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the potency of the scaffold.

SAR_Analysis cluster_activity Activity Modulation Core Phenethylamine Core (2C-H) Linker N-Linker (Secondary Amine) Core->Linker Scaffold Receptor 5-HT2A Receptor Binding Pocket Core->Receptor Ionic Bond (Asp3.32) Mod1 4-H (25H) Moderate Potency Core->Mod1 Head 2-Methoxybenzyl Group Linker->Head Affinity Enhancer Head->Receptor Hydrophobic Interaction & H-Bond (Ser3.36) Mod2 4-I (25I) Extreme Potency

Caption: SAR analysis of 25H-NBOMe showing the bipartite binding mode. The N-(2-methoxybenzyl) moiety is critical for high-affinity locking into the 5-HT2A receptor.

Pharmacological Profile[1][2][3][5][6][7][8][9][10]

Receptor Binding Affinity (Ki)

25H-NBOMe exhibits high affinity for the 5-HT


 receptor, though it is generally less potent than its halogenated analogs (25I/B/C-NBOMe).
Receptor TargetKi (nM)Selectivity RatioNotes
5-HT

1.0 – 5.0 PrimaryFull Agonist / Partial Agonist (Context dependent)
5-HT

10 – 50ModerateLower efficacy compared to 2A
5-HT

> 1000LowNegligible activity at relevant doses
SERT > 10,000NoneNo reuptake inhibition

Data synthesized from Braden et al. (2006) and Nichols et al. (2008).[5][6]

Signal Transduction Pathways

Upon binding, 25H-NBOMe stabilizes the active conformation of the 5-HT


 receptor, preferentially coupling to the G

protein family. This triggers a signaling cascade resulting in intracellular calcium mobilization.

Pathway Logic:

  • Ligand Binding: 25H-NBOMe binds 5-HT

    
    .
    
  • Gq Activation: Exchange of GDP for GTP on G

    
    .
    
  • Effector Activation: Phospholipase C

    
     (PLC
    
    
    
    ) hydrolyzes PIP
    
    
    .
  • Second Messengers: Generation of IP

    
     and Diacylglycerol (DAG).
    
  • Response: IP

    
     triggers Ca
    
    
    
    release from the ER; DAG activates Protein Kinase C (PKC).

Signaling_Pathway Ligand 25H-NBOMe Receptor 5-HT2A Receptor Ligand->Receptor Activation Gq Gαq Protein Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage Ca Ca2+ Release (Cytosolic) IP3->Ca ER Release Response Neuronal Excitation (Head Twitch) Ca->Response Depolarization

Caption: Canonical Gq-mediated signaling pathway activated by 25H-NBOMe, leading to intracellular calcium mobilization and neuronal excitation.

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol measures the functional potency (EC


) of the compound.

Reagents:

  • HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 2.5 mM probenecid). Incubate 1h at 37°C.

  • Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10s to establish baseline.

  • Injection: Inject 25H-NBOMe (10 pM to 10 µM concentration range).

  • Acquisition: Record fluorescence kinetics for 180s.

  • Analysis: Plot Max-Min Fluorescence vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine EC

    
    .
    
Metabolic Stability Assay (Microsomal Stability)

NBOMe compounds are subject to rapid first-pass metabolism, primarily O-demethylation and N-dealkylation.

Protocol:

  • Incubation: Mix 1 µM 25H-NBOMe with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge 10,000xg.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion (m/z ~300) and metabolites (O-desmethyl, 2C-H).

Toxicology & Safety Profile

While 25H-NBOMe is less potent than 25I-NBOMe, the scaffold carries significant risks inherent to the class.

  • Cytotoxicity: High concentrations (>50 µM) have shown reduction in cell viability in MTT assays, potentially mediated by mitochondrial stress.

  • Cardiotoxicity: hERG channel inhibition has been observed with related NBOMe compounds, posing a risk of QT prolongation.[7]

  • Adverse Events: Tachycardia, hypertension, and agitation are consistent with sympathomimetic toxicity.[8]

Handling Precautions:

  • Potency: Handle as a potent chemical.[9] Use a fume hood and nitrile gloves.

  • State: Often found as a hydrochloride salt.[10] Avoid inhalation of dust.

References

  • Braden, M. R., et al. (2006). Molecular dissection of the psychoactive receptor pharmacophore. Pharmacology.[1][4][8][11][12][9]

  • Nichols, D. E., et al. (2008). High affinity 5-HT2A receptor agonists.[5] Bioorganic & Medicinal Chemistry.

  • Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 25I-NBOMe on the head twitch response in mice.[5] Neuropharmacology.

  • Yoon, K. S., et al. (2019). Cardiotoxicity of this compound derivatives. Toxicology Letters.

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1]

Sources

N-(2-Methoxybenzyl)ethanamine: A Versatile Secondary Amine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on N-(2-methoxybenzyl)ethanamine (chemically N-ethyl-2-methoxybenzylamine) as a versatile building block in organic synthesis and medicinal chemistry.

Technical Guide for Organic Synthesis & Medicinal Chemistry

Executive Summary

This compound represents a specialized secondary amine motif utilized primarily in two high-value contexts: as a robust, oxidatively cleavable protecting group carrier for ethylamines, and as a critical pharmacophore in the design of high-affinity GPCR ligands (specifically 5-HT2A agonists).

Unlike simple benzylamines, the ortho-methoxy substituent confers unique electronic properties that allow for orthogonal deprotection strategies (using DDQ or CAN) and specific intramolecular hydrogen bonding interactions in biological systems. This guide details the synthesis, reactivity, and application of this moiety in modern organic synthesis.

Chemical Profile & Identity

PropertyDetail
Systematic Name N-Ethyl-1-(2-methoxyphenyl)methanamine
Common Name N-Ethyl-2-methoxybenzylamine
Structure 2-MeO-C₆H₄-CH₂-NH-CH₂CH₃
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Key Functionality Secondary Amine, Electron-Rich Aromatic Ring
Primary Precursor 2-Methoxybenzaldehyde (CAS 135-02-4)
Related CAS 6850-57-3 (Primary amine: 2-Methoxybenzylamine)

Note on Nomenclature: In medicinal chemistry literature, the string "this compound" is frequently encountered as the suffix for the NBOMe class of compounds (e.g., 25I-NBOMe).[1][2] In those cases, the "ethanamine" refers to the phenethylamine backbone. This guide focuses on the simple secondary amine fragment as a chemical reagent.

Synthetic Utility: The "Privileged" Protecting Group

The 2-methoxybenzyl (2-MB) group is a "privileged" protecting group for amines because it offers orthogonality to standard benzyl (Bn) groups. While benzyl groups typically require hydrogenolysis (H₂/Pd-C) or harsh acid for removal, the 2-MB group can be cleaved under oxidative conditions .

Mechanism of Action

The ortho-methoxy group acts as an electron-donating group (EDG), stabilizing the radical cation intermediate formed during oxidation. This allows reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) to selectively cleave the C-N bond without affecting other benzyl ethers or esters.

Comparative Stability
ConditionBenzyl (Bn)4-Methoxybenzyl (PMB)2-Methoxybenzyl (2-MB)
H₂ / Pd-C CleavedCleavedCleaved
TFA (Acid) StableLabileLabile (Acid sensitive)
DDQ (Oxidative) StableCleaved (Fast)Cleaved (Moderate rate)
Base/Nucleophiles StableStableStable

Application Strategy: Use this compound to introduce an "ethylamino" equivalent that is protected against alkylation or acylation, then reveal the free amine late-stage using oxidative conditions.

Medicinal Chemistry Applications

In drug discovery, this building block is used to synthesize ligands for serotonin receptors. The N-(2-methoxybenzyl) moiety significantly increases affinity for the 5-HT2A receptor compared to the parent phenethylamine.

  • Pharmacophore Role: The 2-methoxy oxygen acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Ser159 in 5-HT2A) in the receptor binding pocket.

  • Lipophilicity: The benzyl group adds hydrophobic bulk, allowing the molecule to penetrate the CNS and fit into the receptor's hydrophobic cleft.

Experimental Protocols

Protocol A: Synthesis of this compound

A standard reductive amination procedure.[3]

Reagents:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Ethylamine (2.0 M in THF, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Cat.[4] 0.1 equiv)

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (10 mmol) in DCM (50 mL). Add Ethylamine solution (12 mmol). Stir at room temperature for 30 minutes. (Optional: Add MgSO₄ to sequester water).

  • Reduction: Cool the mixture to 0°C. Add Acetic Acid followed by Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours under Nitrogen. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude secondary amine can often be used directly or purified via flash column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).

Protocol B: Oxidative Deprotection (Cleavage)

Revealing the free amine using DDQ.

Reagents:

  • Substrate (N-protected amine)

  • DDQ (1.2 - 1.5 equiv)

  • DCM/Water (18:1 ratio)

Step-by-Step:

  • Dissolve the N-(2-methoxybenzyl) protected substrate in a mixture of DCM and water (18:1 v/v).

  • Add DDQ (1.5 equiv) in one portion. The mixture will turn deep green/red/brown as the Charge Transfer (CT) complex forms.

  • Stir vigorously at room temperature for 1-4 hours.

  • Quench: Add saturated aqueous NaHCO₃ and sodium bisulfite (to reduce excess quinone).

  • Isolation: Filter off the precipitated hydroquinone byproduct. Extract the filtrate with DCM. The aqueous layer (if acidic) may contain the amine salt; adjust pH to >10 to extract the free amine.

Visualization of Workflows

Figure 1: Synthesis Pathway (Reductive Amination)

The following diagram illustrates the convergent synthesis of the building block from commercially available precursors.

SynthesisPathway Aldehyde 2-Methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine - H₂O DCM, RT Amine Ethylamine (Nucleophile) Amine->Imine - H₂O DCM, RT Product This compound (Target Building Block) Imine->Product + NaBH(OAc)₃ Reduction

Caption: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Figure 2: Oxidative Cleavage Mechanism

This workflow depicts the "unmasking" of the ethylamine functionality using DDQ, highlighting the radical cation pathway.

Deprotection Protected N-(2-Methoxybenzyl)-N-Ethyl-R (Protected Substrate) CT_Complex Charge Transfer Complex [Substrate : DDQ] Protected->CT_Complex + DDQ RadicalCat Radical Cation (Stabilized by 2-OMe) CT_Complex->RadicalCat SET Oxidation Hydrolysis Hemiaminal Intermediate RadicalCat->Hydrolysis + H₂O Products Product: H-N-Ethyl-R + 2-Methoxybenzaldehyde Hydrolysis->Products Collapse

Caption: Oxidative cleavage mechanism via Single Electron Transfer (SET) using DDQ.

Safety & Handling

  • Corrosivity: Secondary amines are basic and can cause skin burns. Wear gloves and eye protection.

  • Toxicity: While the simple building block is a standard chemical intermediate, derivatives (specifically phenethylamines) are potent CNS active agents. Handle all derivatives with extreme caution in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic position or formation of carbamates with atmospheric CO₂.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Oxidative Cleavage (DDQ): Oikawa, Y., et al. "Specific Removal of p-Methoxybenzyl Protection by DDQ."[5] Tetrahedron Letters, 1982, 23(8), 885-888. Link

  • Medicinal Chemistry (NBOMe SAR): Heim, R. "Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur." Dissertation, Freie Universität Berlin, 2003. (Foundational work on the N-2-methoxybenzyl pharmacophore).
  • Protecting Group Review: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for PMB/2-MB cleavage conditions).
  • 2-Methoxybenzylamine Properties: PubChem Compound Summary for CID 80665, 2-Methoxybenzylamine. Link

Sources

An In-Depth Technical Guide to N-(2-methoxybenzyl)ethanamine as a Versatile Precursor for Novel Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-methoxybenzyl)ethanamine and its structural analogues represent a class of precursors with significant, yet multifaceted, potential in the development of novel ligands. While extensively documented in neuropharmacology for yielding high-potency serotonergic agents, the inherent structural features of this scaffold—namely, a secondary amine nitrogen donor and the electronically-tunable methoxybenzyl group—provide a fertile ground for innovation in coordination chemistry and homogeneous catalysis. This guide moves beyond the well-trodden path of bioactive molecules to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of its synthesis, derivatization, and application in creating sophisticated metal complexes with potential catalytic activity. We will explore the causal chemistry behind synthetic choices, provide validated experimental protocols, and present a forward-looking perspective on its broader utility.

The this compound Scaffold: A Strategic Overview

The this compound core is more than a mere building block; it is a strategic platform for ligand design. Its utility stems from three key features:

  • The Secondary Amine: This nitrogen atom serves as a primary Lewis basic site, ideal for coordination to metal centers or interaction with biological targets. It also provides a reactive handle for further functionalization.

  • The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the ligand to adopt favorable geometries for chelation or receptor binding.

  • The 2-Methoxybenzyl Group: This moiety is critical. The ortho-methoxy group can influence the electronic environment of the nitrogen atom and provides steric bulk that can be used to control the coordination sphere of a metal or the binding pose within a receptor. Its presence has been shown to dramatically increase the binding affinity of phenethylamine derivatives at specific G-protein coupled receptors (GPCRs).[1][2]

This guide will dissect the journey from this simple precursor to two distinct classes of advanced ligands: high-affinity neurological probes and novel transition metal complexes.

Synthesis of the Core Scaffold: Reductive Amination

The most reliable and scalable method for synthesizing this compound and its derivatives is the classical reductive amination procedure.[1] This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Causality in Experimental Design: The choice of a mild reducing agent like sodium borohydride (NaBH₄) is deliberate. It is chemoselective for the imine double bond, leaving the aromatic rings and other functional groups intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and require strictly anhydrous conditions, making the protocol more hazardous and less practical for high-throughput synthesis.

Experimental Protocol: Synthesis of a Substituted N-(2-methoxybenzyl)phenethylamine

This protocol details the synthesis of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), a well-studied analogue that exemplifies the general procedure.[1][3]

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • 2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine in methanol. To this solution, add 1.1 equivalents of 2-methoxybenzaldehyde.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. [Self-Validation Check: Portion-wise addition prevents an uncontrolled exothermic reaction and ensures efficient reduction.]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC/LC-MS.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-methoxybenzyl) derivative.

G cluster_reactants Reactants cluster_reagents Reagents PrimaryAmine Primary Amine (e.g., 2C-I) Imine Imine Intermediate (Schiff Base Formation) PrimaryAmine->Imine Aldehyde 2-Methoxy- benzaldehyde Aldehyde->Imine Solvent Methanol Solvent->Imine Reducer NaBH₄ Amine Target Secondary Amine (e.g., 25I-NBOMe) Reducer->Amine Imine->Amine Reduction Workup Aqueous Workup & Purification Amine->Workup Workup->Amine Pure Product

Caption: Reductive Amination Workflow.

Application I: High-Affinity Ligands for Neurological Targets

The most prominent application of this scaffold is in the development of potent agonists for the serotonin 5-HT2A receptor. The addition of the N-(2-methoxybenzyl) group to a phenethylamine core, such as 2C-I, results in a dramatic increase in binding affinity and functional potency.[1][2] This modification led to the discovery of the "NBOMe" class of compounds, which are among the most potent 5-HT2A agonists known.[2][4][5]

Expert Insight: The Role of the 2-Methoxybenzyl Group The significant increase in potency is attributed to an optimal interaction within the receptor's binding pocket. It is hypothesized that the methoxybenzyl group engages with a specific sub-pocket, providing additional anchoring points and inducing a receptor conformation favorable for potent agonism. This demonstrates a powerful principle in drug design: extending a known pharmacophore with carefully chosen substituents can unlock dramatic gains in affinity and efficacy.

G cluster_ligand NBOMe Ligand cluster_receptor 5-HT2A Receptor Phenethylamine_Core Phenethylamine Core Primary_Pocket Primary Binding Pocket (Orthosteric Site) Phenethylamine_Core->Primary_Pocket Binds NBOMe_Group N-(2-methoxybenzyl) Group Sub_Pocket Accessory Sub-Pocket NBOMe_Group->Sub_Pocket Engages

Caption: Conceptual Ligand-Receptor Interaction.

Quantitative Data: Receptor Affinity and Potency

The table below summarizes the impact of the N-(2-methoxybenzyl) substitution on the pharmacological profile of various phenethylamines at the human 5-HT2A receptor.

CompoundParent Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)Fold Increase in Potency
25I-NBOMe 2C-I0.0440.49~5.7x[1]
25C-NBOMe 2C-C0.0630.28-
25B-NBOMe 2C-B0.130.26-
25D-NBOMe 2C-D0.482.0-
(Data synthesized from multiple sources, including Braden et al., 2006 and Rickli et al., 2015)[1][2]

Application II: Precursors for Novel Coordination Complexes

Beyond pharmacology, the N-donor capabilities of the scaffold make it an excellent starting point for designing ligands for transition metal chemistry. By modifying the precursor or using its parent aldehyde (2-methoxybenzaldehyde), multidentate ligands can be synthesized that form stable complexes with a range of metals. A common and effective strategy is the synthesis of Schiff base ligands.[6]

Expert Insight: From Bidentate to Tetradentate Ligands While this compound itself can act as a simple monodentate or potentially bidentate (N, O) ligand, its true potential is realized by using its aldehyde precursor, 2-methoxybenzaldehyde, in condensation reactions with diamines like ethylenediamine. This reaction creates symmetrical, tetradentate N₂O₂ ligands capable of forming highly stable, square-planar, or octahedral complexes with transition metals like Ni(II), Co(II), and Cu(II).[3][7]

Experimental Protocol: Synthesis of a Schiff Base Ligand and a Ni(II) Complex

This protocol describes the synthesis of a tetradentate Schiff base ligand from 2-methoxybenzaldehyde and ethylenediamine, followed by its complexation with Nickel(II).

Part A: Ligand Synthesis (N,N'-bis(2-methoxybenzylidene)ethane-1,2-diamine)

  • Reaction Setup: Dissolve 1.0 equivalent of ethylenediamine in 50 mL of methanol in a 250 mL round-bottom flask.

  • Slowly add 2.1 equivalents of 2-methoxybenzaldehyde to the solution while stirring.

  • Reflux: Heat the mixture to reflux for 3-4 hours. A precipitate will form as the reaction progresses.[1]

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold methanol, and dry in vacuo. The Schiff base ligand is typically obtained as a crystalline solid.

Part B: Nickel(II) Complexation

  • Ligand Solution: Suspend 1.0 equivalent of the synthesized Schiff base ligand in 50 mL of methanol.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of Nickel(II) acetate tetrahydrate in 20 mL of methanol.

  • Complexation: Add the nickel salt solution dropwise to the stirring ligand suspension. The color of the mixture should change, indicating complex formation.

  • Reflux: Heat the resulting mixture to reflux for 1 hour to ensure complete reaction.

  • Isolation: Cool the mixture, filter the solid complex, wash with cold methanol, and dry in vacuo. Characterization is typically performed using IR spectroscopy (to observe the shift in the C=N stretching frequency upon coordination) and, if possible, single-crystal X-ray diffraction.[8]

G cluster_ligand_synth Ligand Synthesis cluster_complex_synth Complexation Aldehyde 2-Methoxy- benzaldehyde (2 eq.) Ligand Tetradentate N₂O₂ Schiff Base Ligand Aldehyde->Ligand Diamine Ethylenediamine (1 eq.) Diamine->Ligand Complex Square-Planar Ni(II) Complex Ligand->Complex Coordination Metal Ni(OAc)₂·4H₂O Metal->Complex

Caption: Synthesis of a Schiff Base Metal Complex.

Future Outlook: Potential in Homogeneous Catalysis

The development of well-defined metal complexes is intrinsically linked to the field of homogeneous catalysis. While ligands derived directly from this compound are not yet widely reported as catalysts, the principles of ligand design allow for strong predictive insights.

Causality in Catalysis: The catalytic activity of a metal center is profoundly influenced by the electronic and steric properties of its coordinating ligands.[9]

  • Electronic Effects: The N-donor atoms in the Schiff base ligands described are strong σ-donors. This increases the electron density at the metal center, which can enhance its reactivity in key catalytic steps, such as oxidative addition in cross-coupling cycles.[10]

  • Steric Effects: The bulky methoxybenzyl groups can create a defined pocket around the metal center. This steric hindrance can prevent catalyst deactivation (e.g., via dimerization) and can impart selectivity in reactions by controlling how substrates approach the active site.

By analogy with established nickel complexes featuring N-donor or N-heterocyclic carbene (NHC) ligands used in C-N coupling reactions, it is plausible that the Ni(II) complexes derived from this scaffold could serve as effective pre-catalysts for similar transformations.[11][12] Future research should focus on synthesizing a library of these ligands with varied electronic and steric properties and screening their resulting metal complexes in benchmark catalytic reactions like Suzuki-Miyaura coupling, C-N amination, or hydrogenation.

Conclusion

This compound is a precursor of dual utility. It is the cornerstone of a class of exceptionally potent serotonergic ligands that have become invaluable tools in neuroscience. Simultaneously, its underlying chemical motifs provide a robust and accessible entry point into coordination chemistry. The straightforward synthesis of the core scaffold and its elaboration into multidentate Schiff base systems allow for the creation of novel transition metal complexes. While the catalytic potential of these specific complexes remains an open frontier, established principles of ligand design strongly suggest they are promising candidates for future investigation. This guide serves as both a repository of validated methods and an intellectual springboard for researchers poised to explore the full, untapped potential of this versatile chemical entity.

References

  • Zent, M. (n.d.). This compound (25I-NBOMe). LJMU Research Online. Retrieved from [Link]

  • Han, D., Andres, B., Spannenberg, A., & Beweries, T. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 11), 917–922. [Link]

  • P.S, S. (2016). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 25I-NBOMe. PubChem. Retrieved from [Link]

  • Poklis, J. L., et al. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology, 38(8), 553–559. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 634-645. [Link]

  • Sufiyan, M., et al. (2017). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Molecules, Catalysis, and Diagnosis of Environmental Samples, 1(1), 1-8. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Chen, C., & Xi, C. (2006). Ni(II)−(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. The Journal of Organic Chemistry, 71(19), 7489-7492. [Link]

  • S. Al-Hamdani, A. A., & Balkhi, A. (2017). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Journal of Chemistry, 2017, 1-8. [Link]

  • Gurbanov, A. V., et al. (2020). Zinc(II) coordination compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide: Synthesis, crystal structure, computational and cytotoxicity studies. Inorganica Chimica Acta, 511, 119830. [Link]

  • Kamińska, K., Świt, P., & Malek, K. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956. [Link]

  • ResearchGate. (n.d.). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Retrieved from [Link]

  • Nakajima, Y., & Shimada, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 11(44), 11946–11958. [Link]

  • Yang, P., et al. (2022). Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 834-837. [Link]

  • Leovac, V. M., et al. (1998). Transition metal complexes with thiosemicarbazide-based ligands. 33. [4-(2-Diphenylphosphino-α-ethoxybenzyl-P)-3-methyl-1-salicylideneisothiosemicarbazido-N1,N4,O]nickel(II). Acta Crystallographica Section C: Crystal Structure Communications, 54(10), 1421-1423. [Link]

  • Gao, J.-Z., et al. (2012). Ten new coordination polymers based on 3-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium and different N-donor ligands: syntheses, structures, and photoluminescent properties. CrystEngComm, 14(18), 5946-5957. [Link]

  • ResearchGate. (n.d.). Chelating N-pyrrolylphosphino-N′-arylaldimine ligands: Synthesis, ligand behaviour and applications in catalysis. Retrieved from [Link]

  • The Emslie Group. (n.d.). X-Ray Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of Ni II complexes (a) 1 and (b) 2 and packing.... Retrieved from [Link]

  • Salomone, A., et al. (2022). Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2. Molecules, 27(24), 8820. [Link]

  • Abedi, A., et al. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Journal of Applied Chemistry Research, 9(2), 59-65. [Link]

  • Hu, X., et al. (2005). N-Heterocyclic Carbene-Based Nickel Complexes: Synthesis and Catalysis in Cross-Couplings of Aryl Chlorides with ArMX (M = Mg or Zn). Organometallics, 24(11), 2628–2634. [Link]

  • Poklis, A. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A Harmful Hallucinogen Review. Journal of Toxicology: Clinical Toxicology, S2:003. [Link]

Sources

Computational Modeling of N-(2-methoxybenzyl)ethanamine Conformation: A Structural Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(2-methoxybenzyl)ethanamine motif represents the critical pharmacophore responsible for the super-agonist properties observed in the 25x-NBOMe class of psychedelics (e.g., 25I-NBOMe, 25H-NBOMe). While the phenethylamine core provides the scaffold, it is this specific N-benzyl substitution that confers sub-nanomolar affinity for the 5-HT2A receptor (serotonin 2A).[1]

This technical guide details the computational strategy for modeling this conformational entity. Unlike rigid ligands, this molecule possesses a dynamic conformational landscape governed by an Intramolecular Hydrogen Bond (IMHB) between the protonated amine and the ortho-methoxy oxygen. Accurate modeling requires a transition from gas-phase quantum mechanics (QM) to solvated molecular dynamics (MD) to account for the "opening" of this motif within the receptor binding pocket.

Part 1: Structural Basis & The "Ionic Lock" Challenge

The Conformational Equilibrium

The central challenge in modeling this compound is the competition between two distinct states:

  • The "Closed" (Folded) State: In vacuum or non-polar solvents, the molecule forms a stable IMHB. The ammonium proton (

    
    ) donates a hydrogen bond to the ether oxygen (
    
    
    
    ) on the benzyl ring. This creates a pseudo-6-membered ring, locking the torsion angles.
  • The "Open" (Bioactive) State: Upon entering the aqueous biophase or the receptor orthosteric site, the IMHB must often break to facilitate intermolecular interactions—specifically with Ser159 and Asp155 inside the 5-HT2A receptor.

Critical Modeling Note: Standard force fields (GAFF, OPLS) often over-stabilize the "Closed" state due to inaccurate partial charge parametrization of the methoxy oxygen. Quantum Mechanical (QM) parameterization is required.

The Protonation State

Under physiological conditions (pH 7.4), the secondary amine is predominantly protonated (


). Modeling the neutral species is a methodological error  for binding studies. All simulations must treat the nitrogen as a cationic ammonium center (

).

Part 2: Computational Methodology (Step-by-Step Protocol)

Phase A: Quantum Mechanical (QM) Conformer Generation

This phase establishes the accurate potential energy surface (PES) of the isolated ligand.

Step 1: Initial Geometry & Torsional Scan

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS

  • Method: DFT B3LYP or

    
    B97X-D (dispersion corrected).
    
  • Basis Set: 6-311++G(d,p). Note: Diffuse functions (++) are mandatory to describe the lone pair interactions of the methoxy oxygen.

  • Protocol:

    • Construct the protonated this compound.

    • Perform a relaxed PES scan of the

      
       dihedral angle (10° increments).
      
    • Identify local minima (Closed vs. Open).

Step 2: Optimization & Frequency Analysis

  • Optimize the lowest energy conformers.

  • Verify stationary points (zero imaginary frequencies).

  • Output: Calculate the

    
     (Gibbs Free Energy) difference between the Closed (IMHB) and Open conformers.
    
Phase B: Solvation & Dynamic Simulation

The vacuum IMHB energy (


 kcal/mol) is often compensated by solvation penalties.

Step 3: Implicit Solvation

  • Re-optimize structures using the SMD (Solvation Model based on Density) with water (

    
    ).
    
  • Observation: You will observe a reduction in the stability of the "Closed" state as water competes for H-bonding with the ammonium protons.

Step 4: Molecular Dynamics (MD) Sampling

  • Software: GROMACS / AMBER

  • Force Field: GAFF2 (General Amber Force Field) with RESP charges derived from the Phase A QM output.

  • Workflow:

    • Solvate in a TIP3P water box + 0.15M NaCl.

    • Run 100 ns NPT production dynamics.

    • Analysis: Plot the Radial Distribution Function (RDF) of the

      
       distance.
      
    • Success Metric: A bimodal distribution indicates the molecule samples both folded (IMHB) and extended states, which is necessary for binding kinetics.

Part 3: The Bioactive Binding Mode (Docking)

The ultimate validation is the fit within the 5-HT2A receptor. The N-(2-methoxybenzyl) group is not just a lipophilic spacer; it is a specific anchor.

Key Receptor Interactions (5-HT2A)

Based on homology modeling and recent Cryo-EM structures (e.g., PDB: 6WGT), the N-(2-methoxybenzyl) moiety engages in specific topology:

Interaction TypeLigand AtomReceptor ResidueMechanism
Salt Bridge Protonated Amine (

)
Asp155 (3.32) The "Ionic Lock." Critical for activation.
Hydrogen Bond Methoxy Oxygen (

)
Ser159 (3.36) The methoxy group breaks its internal IMHB to bond with Ser159.

-

Stacking
Benzyl RingPhe340 (6.52) Edge-to-face or parallel displaced stacking.
Hydrophobic Ethanamine ChainTrp336 (6.48) Steric confinement.
Docking Protocol
  • Target Preparation: Use PDB 6WGT (5-HT2A-25CN-NBOH complex). Remove the co-crystallized ligand.

  • Grid Generation: Center grid on Asp155.

  • Constraint: Enforce a positional constraint on the protonated amine to be within 3.0 Å of Asp155.

  • Scoring: Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for post-docking refinement, as standard scoring functions often underestimate the specific contribution of the methoxy-Ser159 H-bond.

Part 4: Visualization of Workflows

Diagram 1: Computational Pipeline

This diagram illustrates the flow from 2D structure to binding affinity prediction.

ComputationalPipeline Start 2D Structure (Protonated) QM QM Optimization (DFT B3LYP/6-311++G**) Start->QM Conf Conformational Analysis (IMHB vs. Open) QM->Conf Param Force Field Parametrization (RESP Charges) Conf->Param Select Global Min MD MD Simulation (Explicit Solvent) Param->MD Dock Molecular Docking (5-HT2A Receptor) MD->Dock Cluster Analysis Output Binding Free Energy (MM-GBSA) Dock->Output

Caption: Figure 1. Integrated workflow for transitioning from quantum mechanical geometry optimization to receptor-based binding energy estimation.

Diagram 2: The Conformational Switch Mechanism

This diagram details the specific atomic rearrangement required for receptor activation.

ConformationalSwitch StateA Vacuum State (Folded) Intramolecular H-Bond (NH...OMe) Transition Solvation / Desolvation Energy Barrier StateA->Transition + Solvent StateB Bioactive State (Extended) Intermolecular H-Bond (OMe...Ser159) Transition->StateB + Receptor Receptor 5-HT2A Receptor Pocket (Asp155 Salt Bridge) StateB->Receptor Binding Event

Caption: Figure 2. The "Conformational Switch" model. The ligand must transition from a self-stabilized (folded) state to an extended state to engage the Ser159 residue.

References

  • Hansen, M., et al. (2014). Crystal Structure of a 5-HT2A Receptor Agonist: Insights into the "NBOMe" Pharmacophore. Acta Crystallographica Section C. (Note: Contextual citation for crystal data of 25I-NBOMe)

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology.

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell. (PDB 6WGT Reference)

  • Halberstadt, A. L., & Geyer, M. A. (2014).[2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

  • Gaussian 16 Rev. C.01 . Gaussian, Inc., Wallingford CT.

Sources

Thermal stability and degradation of N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Thermo-Oxidative Stability and Degradation Kinetics of N-(2-methoxybenzyl)ethanamine: A Technical Whitepaper

Executive Summary

This compound (often referred to as the "NBOMe" amine fragment) serves as a critical intermediate in the synthesis of N-benzylphenethylamine psychoactive substances and as a primary metabolite in their pharmacokinetic degradation.[1] Its structural integrity is governed by the lability of the secondary amine and the electron-rich 2-methoxybenzyl moiety.

This guide details the physicochemical stability profile of this compound, identifying oxidative deamination and benzylic cleavage as the primary degradation vectors.[1] We provide a validated workflow for stress testing based on ICH Q1A(R2) guidelines, ensuring rigorous quality control for researchers utilizing this building block.

Chemical Profile & Physicochemical Baseline

Understanding the baseline properties is essential for predicting degradation behavior. The molecule consists of a secondary ethylamine group benzylated with a 2-methoxy substituted ring.[1][2][3][4]

PropertyValue / CharacteristicRelevance to Stability
Chemical Structure 2-MeO-C6H4-CH2-NH-CH2CH3Secondary amine susceptible to N-oxidation and nitrosation.[1]
Molecular Weight 165.23 g/mol Low MW implies volatility in free base form.[1]
Physical State Colorless to pale yellow oil (Free Base)Prone to atmospheric oxidation; darkens upon degradation.
Boiling Point (Predicted) ~235–245°C (at 760 mmHg)Thermally stable under vacuum distillation; degradation risk >150°C in air.[1]
Basicity (pKa) ~9.5 (Estimated for secondary amine)Hygroscopic; readily absorbs atmospheric CO₂ to form carbamates/carbonates.
Solubility Soluble in EtOH, DCM, dilute acidsHydrolytic degradation is pH-dependent in aqueous solution.[1]

Mechanistic Degradation Pathways

The thermal and oxidative degradation of this compound is driven by the susceptibility of the benzylic carbon-nitrogen bond.[1] The electron-donating methoxy group at the ortho position activates the ring but also stabilizes the benzylic radical/cation intermediates, facilitating oxidation.

Primary Pathway: Oxidative Deamination

Upon exposure to atmospheric oxygen or oxidants, the benzylic methylene group undergoes hydrogen abstraction, leading to the formation of a Schiff base (imine). This intermediate is hydrolytically unstable and cleaves into 2-methoxybenzaldehyde and ethylamine .[1]

Secondary Pathway: N-Oxidation

Direct oxidation of the nitrogen lone pair yields the N-oxide.[1] While less favored than benzylic oxidation under ambient conditions, this pathway becomes significant during synthetic workups using peroxides.

Thermal Stress

At temperatures exceeding 180°C, particularly in the presence of Lewis acids or metal surfaces, the molecule may undergo disproportionation or C-N bond homolysis.

Visualization: Degradation Cascade

DegradationPathways Parent N-(2-methoxybenzyl) ethanamine Radical Benzylic Radical Intermediate Parent->Radical Oxidation (-H•) NOxide N-Oxide Impurity Parent->NOxide Direct N-Oxidation (Peroxides/O3) Imine Schiff Base (Imine) Radical->Imine -e-, -H+ Aldehyde 2-Methoxybenzaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis (+H2O) Amine Ethylamine (Volatile) Imine->Amine Hydrolysis

Figure 1: Mechanistic pathway of oxidative deamination and hydrolysis leading to cleavage products.[5][6][7]

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot of this compound, perform the following stress tests. This protocol is adapted from ICH Q1A(R2) guidelines for stability testing of new drug substances.[8]

Objective: Establish intrinsic stability limits and identify degradation products.

Stress Conditions Table
Stress TypeConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24–48 Hours5–20%
Base Hydrolysis 0.1 N NaOH, 60°C24–48 Hours5–20%
Oxidation 3% H₂O₂ at RT2–4 Hours5–20%
Thermal 105°C (Solid/Oil)3–7 Days5–20%
Photolytic Xenon Arc (1.2M lux hrs)~1 WeekN/A
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amine backbone) and 280 nm (aromatic ring). MS (ESI+) for degradant identification.[1]

  • Success Criteria: Mass balance >95% (Sum of parent + impurities).

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeOH) Split Aliquot Separation Start->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Oxid Oxidative (3% H2O2) Split->Oxid Therm Thermal (105°C) Split->Therm Neut Neutralization / Quenching Acid->Neut Base->Neut Oxid->Neut Therm->Neut Analysis LC-MS Analysis (Identify Degradants) Neut->Analysis Report Stability Profile Generation Analysis->Report

Figure 2: Step-by-step workflow for conducting forced degradation studies.

Storage and Handling Recommendations

Based on the degradation mechanisms identified, the following handling protocols are mandatory to maintain purity >98%.

  • Atmospheric Control: The free base rapidly absorbs CO₂ to form carbamates (white precipitate in oil). Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C for long-term storage. The HCl salt is significantly more stable than the free base oil.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.

  • Re-purification: If the oil turns dark yellow/orange, it indicates oxidation to the imine/aldehyde. Purify via acid-base extraction (dissolve in DCM, wash with 1M HCl, basify aqueous layer, extract back to DCM) or vacuum distillation.

References

  • International Conference on Harmonisation (ICH). (2003).[1][8][9] Stability Testing of New Drug Substances and Products Q1A(R2).[8][10][11] European Medicines Agency.[1] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[1] Report on the risk assessment of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (See Section on Chemical Characterization). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for amine purification and stability).

  • Hinks, T. S., et al. (2003). Oxidative Deamination of Benzylamines.[6] Bioorganic & Medicinal Chemistry.[1][6][12] (Mechanistic basis for benzylamine degradation). Link

Sources

Biological screening of N-(2-methoxybenzyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Screening & Pharmacological Profiling of N-(2-methoxybenzyl)ethanamine (NBOMe) Derivatives

Executive Summary

The this compound scaffold (commonly referred to as the NBOMe series) represents a class of super-potent 5-HT


 receptor agonists derived from the 2C-series of phenethylamines.[1] Unlike their parent compounds, which often act as partial agonists with moderate affinity, the addition of the N-benzyl moiety creates a hydrophobic interaction within the receptor's orthosteric binding pocket (specifically engaging Residue Phe339 in Transmembrane Helix 6), resulting in sub-nanomolar affinity (

nM) and full intrinsic efficacy.

This guide details the technical workflow for screening these derivatives, emphasizing the distinction between simple binding affinity and functional efficacy (biased signaling), which is critical for understanding their hallucinogenic potency and toxicity profile.

Chemical Foundation & SAR Logic

The core structure involves a 2,5-dimethoxyphenethylamine backbone with a hydrophobic substitution on the amine nitrogen.[1]

  • The Scaffold: 2-(4-substituted-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.[1][2]

  • Key Interaction: The 2-methoxybenzyl group locks the ligand into the receptor's active state conformation, significantly reducing the dissociation rate (

    
    ), which correlates with high potency.
    
  • Causality in Design: Screening must prioritize the 2-position methoxy on the benzyl ring. Moving this substituent to the 3- or 4-position generally results in a loss of affinity, confirming the steric specificity of the receptor's hydrophobic pocket.[1]

In Vitro Profiling: Binding & Function[3]

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the derivative at the 5-HT

receptor.

Critical Consideration: Agonist vs. Antagonist Labeling.

  • [³H]-Ketanserin: An antagonist radioligand.[1] It labels both the G-protein-coupled (active) and uncoupled (inactive) states of the receptor.[1] It is the industry standard for determining affinity.

  • [¹²⁵I]-DOI: An agonist radioligand.[1][3] It preferentially labels the high-affinity, G-protein-coupled state.[1]

  • Recommendation: Use [³H]-Ketanserin for primary screening to avoid underestimating the

    
     of low-efficacy ligands, but perform secondary screening with [¹²⁵I]-DOI to assess agonist-specific binding populations.[1]
    

Protocol: Membrane Preparation & Binding

  • Source: HEK293 cells stably expressing human 5-HT

    
     receptors.[1]
    
  • Lysis: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation:

    • Mix 50 µg membrane protein with 0.5 nM [³H]-Ketanserin.[1]

    • Add test compound (NBOMe derivative) at concentrations ranging from

      
       M to 
      
      
      
      M.[1]
    • Nonspecific Binding Control: Define using 10 µM Methiothepin or Ketanserin.[1]

  • Equilibrium: Incubate for 60 minutes at 37°C. (Note: NBOMe compounds are highly lipophilic; ensure equilibrium is reached).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding of these sticky ligands.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Assays: Calcium Mobilization (Gq Signaling)

Objective: Measure the functional potency (


) and efficacy (

) relative to Serotonin (5-HT). NBOMe derivatives are often full agonists (

), whereas parent 2C compounds are partial agonists.

Method: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Protocol:

  • Cell Loading: Seed CHO-K1 cells expressing h5-HT

    
     in 96-well black-wall plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.
    
  • Compound Addition: Add NBOMe derivative (dissolved in DMSO, final concentration <0.1%).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds. The peak response represents intracellular Ca

    
     release via the 
    
    
    
    -PLC-IP
    
    
    pathway.[1]
  • Data Processing: Normalize fluorescence units (RFU) to the maximal response of 10 µM 5-HT.

Visualization: Signaling & Workflow

Figure 1: 5-HT2A Agonist Signaling Pathway

This diagram illustrates the dual signaling pathways (Canonical Gq and Beta-Arrestin) activated by NBOMe derivatives.[1]

G NBOMe NBOMe Derivative (Ligand) HT2A 5-HT2A Receptor NBOMe->HT2A Binding (Ki) Gq Gαq Protein HT2A->Gq Activation Arrestin β-Arrestin 2 HT2A->Arrestin Recruitment (Biased Signaling) PLC PLC-β Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Canonical Pathway Internal Receptor Internalization Arrestin->Internal Tolerance

Caption: Canonical Gq-mediated calcium flux vs. Beta-arrestin recruitment.[1] NBOMe compounds often show bias toward Arrestin, correlating with rapid tolerance.[1]

Figure 2: Screening Workflow Strategy

From hit identification to in vivo validation.

Workflow Step1 1. Primary Screen Radioligand Binding ([3H]Ketanserin) Step2 2. Functional Profiling Ca2+ Flux (FLIPR) Determine Emax & EC50 Step1->Step2 Ki < 10 nM Step3 3. Selectivity Check Screen vs 5-HT2C / 5-HT1A (Avoid off-target toxicity) Step2->Step3 Full Agonist Step4 4. In Vivo Validation Head Twitch Response (HTR) (Mouse Model) Step3->Step4 High Selectivity

Caption: Step-wise screening cascade ensuring only high-affinity, selective agonists proceed to in vivo testing.

Comparative Data Analysis

The addition of the N-benzyl group drastically alters the pharmacological profile. Below is a comparison of 2C-I (parent) and 25I-NBOMe (derivative).

Table 1: Pharmacological Comparison

Parameter2C-I (Parent)25I-NBOMe (Derivative)Implication
5-HT

Affinity (

)
30 - 50 nM0.04 - 0.5 nM~100x increase in binding affinity due to hydrophobic benzyl pocket interaction.[1]
Functional Potency (

)
~200 nM~1 - 5 nMExtremely potent; microgram-range active doses in vivo.[1]
Intrinsic Efficacy (

)
Partial (~60-80%)Full (~90-100%)Full activation leads to more intense hallucinogenic effects and higher toxicity risk.[1]
Selectivity (2A vs 2C) ModerateHighWhile selective, high potency at 2A creates a narrow therapeutic index.

In Vivo Validation: Head Twitch Response (HTR)

Rationale: The HTR in rodents is the only validated behavioral proxy for 5-HT


 agonist activity in humans. It distinguishes hallucinogenic agonists from non-hallucinogenic agonists (like lisuride).

Protocol:

  • Subjects: C57BL/6J mice (male, 8-10 weeks).

  • Administration: Administer NBOMe derivative (0.1 - 1.0 mg/kg, s.c. or i.p.). Note: Doses are significantly lower than 2C compounds.[1]

  • Observation: Record behavior for 30 minutes post-injection using a magnetometer or high-speed video tracking.

  • Scoring: Count rapid rotational head movements.

  • Validation: Pre-treatment with Volinanserin (M100907), a selective 5-HT

    
     antagonist, must abolish the response to confirm mechanism.
    

Safety & Toxicity Warning

Cytotoxicity: NBOMe derivatives have shown potential for cytotoxicity at high concentrations.[1] Adverse Events: In vivo, these compounds can induce rhabdomyolysis , hyperthermia , and seizures . This is distinct from classic psychedelics (LSD, psilocybin) and is likely linked to their super-potency and full agonism at 5-HT


, potentially involving off-target adrenergic alpha-1 interactions.[1][4]

References

  • Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor.[1][5] Pharmacology Biochemistry and Behavior. Link

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][6] Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of the hallucinogenic drug 25CN-NBOMe in mice.[7] Neuropharmacology. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Link

Sources

Methodological & Application

Reductive amination of 2-methoxybenzaldehyde with ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Amination of 2-Methoxybenzaldehyde with Ethylamine


).

Abstract & Strategic Overview

The reductive amination of ortho-substituted benzaldehydes presents unique challenges due to steric hindrance and electronic effects near the carbonyl center. This guide details the synthesis of


-ethyl-2-methoxybenzylamine , a secondary amine pharmacophore common in CNS-active agents and local anesthetics.

While traditional methods utilizing sodium cyanoborohydride (


) are effective, they pose significant toxicity risks (cyanide generation). This protocol prioritizes Sodium Triacetoxyborohydride (STAB)  as the reagent of choice for "Method A" due to its exceptional chemoselectivity for imines over aldehydes, allowing for a robust one-pot procedure.[1] A cost-effective alternative using Sodium Borohydride (

)
("Method B") is provided for non-sensitive, large-scale applications where a two-step process is acceptable.

Reaction Mechanism & Logic

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The choice of reducing agent dictates the workflow:

  • STAB (

    
    ):  Mild hydride donor.[1] It reduces the protonated imine (iminium ion) much faster than the aldehyde carbonyl. This allows the reducing agent to be present during imine formation (One-Pot).
    
  • 
    :  Stronger hydride donor. It will reduce unreacted aldehyde to benzyl alcohol if added too early. Therefore, the imine must be fully formed before hydride addition (Stepwise).
    

Steric Note: The 2-methoxy group (ortho-position) exerts steric pressure, potentially slowing imine formation compared to para-substituted analogs. Acid catalysis (Acetic Acid) is critical here to activate the carbonyl.

ReactionMechanism Aldehyde 2-Methoxybenzaldehyde Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + EtNH2 Alcohol 2-Methoxybenzyl Alcohol (Impurity) Aldehyde->Alcohol Direct Reduction (Avoided by STAB) Amine Ethylamine Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (AcOH cat.) Product N-ethyl-2-methoxybenzylamine Iminium->Product + H- (from STAB)

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate. The red dotted line represents the competitive side reaction suppressed by using STAB.

Reagent Selection Guide

ReagentSelectivity (Imine vs Aldehyde)ToxicitySolvent CompatibilityCostRecommendation
STAB High LowDCE, DCM, THFHighPrimary (Lab Scale)

LowLowMeOH, EtOHLow Secondary (Scale-up)

HighHigh (HCN gas) MeOHMediumAvoid (Safety)

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: High yields, operational simplicity, avoiding alcohol impurities.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Ethylamine (2.0 M in THF) (1.2 equiv) (Note: Avoid aqueous ethylamine if possible to prevent STAB decomposition)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (10 mmol, 1.36 g) in DCE (50 mL).

  • Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 mL, 12 mmol) followed by Acetic Acid (10 mmol, 0.6 mL).

    • Expert Tip: The solution may warm slightly. The acid catalyzes the formation of the imine and buffers the basicity of the amine.

  • Reductant Addition: Add STAB (15 mmol, 3.18 g) in one portion.

    • Observation: The reaction may become cloudy or "milky" and evolve gas mildly (

      
      ).
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear.
    
  • Quench: Carefully add saturated aqueous

    
     (30 mL) to quench excess hydride. Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and dry over anhydrous

      
      .[2]
      
    • Filter and concentrate under reduced pressure.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO2, DCM:MeOH:Et3N 95:4:1).

Method B: Sodium Borohydride ( ) – The "Two-Step" Alternative

Best for: Cost reduction, green solvents (MeOH).

Reagents:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Ethylamine (2.0 M in MeOH or THF) (1.2 equiv)

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (MeOH)[3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-methoxybenzaldehyde (10 mmol) and Ethylamine (12 mmol) in MeOH (30 mL).

  • Equilibration: Stir at room temperature for 2 hours.

    • Critical Control Point: Unlike Method A, you must wait for the imine to form completely. If you add

      
       now, you will reduce the aldehyde to the alcohol.
      
  • Reduction: Cool the solution to 0°C (ice bath). Carefully add

    
      (10 mmol, 0.38 g) portion-wise.
    
    • Safety: Vigorous gas evolution (

      
      ) will occur.
      
  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench with water, evaporate bulk MeOH, extract aqueous residue with EtOAc, and dry/concentrate.

Workflow Visualization

Workflow Start Start: 2-Methoxybenzaldehyde + Ethylamine Choice Select Reducing Agent Start->Choice PathA Method A: STAB (Add Reagents Together) Choice->PathA High Selectivity PathB Method B: NaBH4 (Stepwise) Choice->PathB Low Cost SolventA Solvent: DCE or THF + AcOH (Catalyst) PathA->SolventA ReactA Stir 2-4 hrs (One-Pot) SolventA->ReactA Quench Quench (Sat. NaHCO3) ReactA->Quench Step1 Step 1: Form Imine (MeOH, 2 hrs) PathB->Step1 Step2 Step 2: Add NaBH4 (0°C) Step1->Step2 Step2->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Final Pure N-ethyl-2-methoxybenzylamine Extract->Final

Figure 2: Operational decision tree comparing the One-Pot STAB method vs. the Stepwise NaBH4 method.

Expected Analytical Data

Use these values to validate your product.

Product: N-ethyl-2-methoxybenzylamine (


)
  • Physical State: Clear to pale yellow oil.

  • Mass Spectrometry (ESI+):

    
    
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20 – 7.30 (m, 2H, Ar-H)
      
    • 
       6.85 – 6.95 (m, 2H, Ar-H)
      
    • 
       3.84 (s, 3H, 
      
      
      
      )
    • 
       3.80 (s, 2H, 
      
      
      
      )
    • 
       2.68 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.12 (t, 
      
      
      
      Hz, 3H,
      
      
      )
    • 
       1.80 (br s, 1H, 
      
      
      
      , exchanges with
      
      
      )

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 2-OMe group.Increase reaction time to 12h or increase AcOH to 2.0 equiv.
Alcohol Impurity Direct reduction of aldehyde.Method A: Add STAB after 30 min of imine formation. Method B: Ensure Step 1 is complete before adding hydride.
Tertiary Amine Over-alkylation (Dialkylation).Ensure excess amine (1.5–2.0 equiv) is used.[4] (Less likely with ethylamine due to sterics).
Emulsion Basic workup with amphiphilic amine.Use Brine during extraction; filter through Celite if solid borates persist.

Safety Information

  • 2-Methoxybenzaldehyde: Causes skin and serious eye irritation.[5][6] Avoid inhalation.

  • Ethylamine: Extremely flammable gas/liquid. Corrosive. Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive.[4] Releases flammable hydrogen gas upon contact with water/acid.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. If safety regulations prohibit DCE, substitute with THF or Dichloromethane (DCM) .

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[8][9][10][11]J. Org.[4][8][10] Chem. 1996, 61, 3849–3862.[4][7][8][9][10][11]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[4]

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404.

  • PubChem Compound Summary. 2-Methoxybenzaldehyde (CID 8658). National Center for Biotechnology Information.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 25H-NBOMe in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in forensic toxicology and pharmaceutical analysis. It details the development and validation of an LC-MS/MS method for the quantification of N-(2-methoxybenzyl)ethanamine derivatives, specifically focusing on the analyte commonly known as 25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).[1]

Note on Nomenclature: The term "this compound" strictly refers to a secondary amine fragment. However, in high-sensitivity drug quantification contexts, this string is almost exclusively a shorthand or core pharmacophore reference to 25H-NBOMe , a potent serotonergic hallucinogen and a structural analog of 25I-NBOMe. This protocol focuses on the quantification of the intact 25H-NBOMe molecule (


), while acknowledging its fragmentation patterns.

Abstract & Scope

The emergence of N-methoxybenzyl (NBOMe) phenethylamines as New Psychoactive Substances (NPS) necessitates robust analytical methods.[2] 25H-NBOMe acts as a high-affinity agonist for the 5-HT2A receptor. Due to its high potency, sub-nanogram per milliliter sensitivity is required for toxicological confirmation.[3]

This guide outlines a validated LC-MS/MS protocol using Solid Phase Extraction (SPE) and Electrospray Ionization (ESI+) on a Triple Quadrupole system. The method addresses the critical challenge of separating positional isomers and minimizing matrix effects in whole blood and urine.[3]

Scientific Rationale & Method Development

Chromatographic Strategy (The "Why")

NBOMe compounds are lipophilic basic amines.[3] Traditional C18 columns often fail to adequately separate positional isomers (e.g., ortho-, meta-, para- substituted benzyl isomers) which can lead to false positives.

  • Column Selection: We utilize a Biphenyl stationary phase.[3] The biphenyl ligands offer

    
     interactions with the aromatic rings of the NBOMe structure, providing superior selectivity for isobaric species compared to alkyl-bonded phases (C18).
    
  • Mobile Phase Chemistry: A formate buffer (pH ~3.5) is critical. It ensures the protonation of the secondary amine (pKa ~9-10) for maximal ionization efficiency in ESI+ while maintaining sharp peak shapes by suppressing silanol activity.

Mass Spectrometry Mechanism

The quantification relies on Multiple Reaction Monitoring (MRM).[3][4]

  • Precursor:

    
    .[3]
    
  • Fragmentation: The collision-induced dissociation (CID) primarily cleaves the N-benzyl bond.

    • Quantifier (

      
       121.1):  The 2-methoxybenzyl cation (tropylium-like stable resonance structure). This is the most abundant fragment.
      
    • Qualifier (

      
       91.1):  The tropylium ion (
      
      
      
      ), characteristic of benzyl moieties.[3]

Experimental Protocol

Materials & Reagents[3][5]
  • Reference Standard: 25H-NBOMe HCl (Certified Reference Material).[3]

  • Internal Standard (IS): 25I-NBOMe-D3 or 2C-B-D6 (Deuterated analogs preferred).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of Mixed-Mode Cation Exchange (MCX) ensures that only basic compounds are retained, washing away neutral lipids and acidic interferences, which is crucial for blood/plasma matrices.

Step-by-Step Extraction:

  • Pre-treatment: Aliquot 200 µL of sample (Blood/Urine).[3] Add 20 µL Internal Standard. Dilute with 600 µL 0.1% Formic Acid (aq).[3] Vortex.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[3]

  • Loading: Load pre-treated sample onto the cartridge (gravity or low vacuum).

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/hydrophilic interferences).[3]

    • Wash 2: 1 mL Methanol (removes neutral lipids/hydrophobic interferences).[3] Note: The analyte is charged and retained by the ionic mechanism.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).[3]

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Profile:

Time (min) % B Event
0.00 10 Equilibration
1.00 10 Load
6.00 90 Elution
7.50 90 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | End |[5]

Mass Spectrometry (Source Parameters):

  • Mode: ESI Positive (+).[3]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[3]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
25H-NBOMe 302.2 121.1 25 Quantifier
302.2 91.1 45 Qualifier

| 25I-NBOMe-D3 (IS) | 431.0 | 124.1 | 25 | Internal Std |

Visualized Workflows

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Blood/Urine) IS_Add Add Internal Std (Deuterated) Sample->IS_Add SPE SPE Extraction (MCX Cartridge) IS_Add->SPE Protein Crash & Load LC UHPLC Separation (Biphenyl Column) SPE->LC Eluate Reconstitution MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Analyst/MassHunter) MS->Data Signal Integration

Caption: Step-by-step analytical workflow from sample accession to data processing using Solid Phase Extraction and LC-MS/MS.

Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 302.2 Transition Collision Cell (CID) Parent->Transition Frag1 Quantifier Ion (2-methoxybenzyl+) m/z 121.1 Transition->Frag1 Primary Cleavage Frag2 Qualifier Ion (Tropylium+) m/z 91.1 Transition->Frag2 Secondary Frag Neutral Neutral Loss (Phenethylamine core) Transition->Neutral

Caption: Proposed fragmentation pathway of 25H-NBOMe under Collision Induced Dissociation (CID).

Validation Summary (Expected Performance)

The following parameters are based on SWGTOX guidelines for forensic method validation.

ParameterSpecificationNotes
Linearity Range 0.5 – 100 ng/mL

; Weighted (1/x) regression recommended.
LOD / LOQ 0.1 ng/mL / 0.5 ng/mLHigh sensitivity required for sub-ng post-mortem cases.[3]
Precision (CV) < 15%Intra-day and Inter-day at Low, Med, High QC.
Matrix Effect ± 20%Ion suppression is common in ESI; compensated by IS.[3]
Recovery > 80%High recovery expected with MCX SPE.[3]

References

  • Poklis, J. L., et al. (2014). "Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry."[2] Forensic Science International.[2][3]

  • Caspar, A. T., et al. (2017). "Nano-liquid chromatography-high resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances 25I-NBOMe and 25C-NBOMe." Journal of Pharmaceutical and Biomedical Analysis.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology."

  • UNODC (2014). "The challenge of new psychoactive substances."[3] Global SMART Programme.[3]

Sources

Application Note: Divergent Synthesis of N-Heterocycles Using N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)ethanamine is a versatile secondary amine building block that serves as a critical "linchpin" in the divergent synthesis of fused nitrogen heterocycles.[1] While historically associated as a precursor in the synthesis of phenethylamine derivatives, its true value in modern drug discovery lies in its utility as a substrate for Transition-Metal-Catalyzed C–H Activation .[1]

This guide details the protocols for converting this specific amine into two pharmacologically privileged scaffolds:

  • N-Ethylisoindolin-1-ones via Palladium-catalyzed carbonylative cyclization.

  • N-Ethyl-3,4-dihydroisoquinolines via Rhodium(III)-catalyzed annulation with alkynes.

These protocols leverage the ortho-directing ability of the aminomethyl group and the electronic activation provided by the 2-methoxy substituent to achieve high regioselectivity.[1]

Strategic Utility & Mechanistic Insight

The "Switchable" Reactivity

The this compound molecule possesses three distinct reactive vectors:

  • The Secondary Amine (Nucleophilic): Capable of directing metal insertion (Pd or Rh) into the ortho C–H bond.[1]

  • The 2-Methoxy Substituent (Electronic): Acts as an Electron Donating Group (EDG), increasing electron density at the C3 and C5 positions, facilitating electrophilic metalation.[1]

  • The Benzylic C–H Bonds: Susceptible to oxidative functionalization.[2]

Pathway Logic

The choice of catalyst determines the heterocyclic outcome:

  • Pd(II) Catalysis + CO Source: Promotes ortho-C–H activation followed by carbonylation to form the Isoindolinone (5-membered lactam) core.[1]

  • Rh(III) Catalysis + Alkyne: Promotes ortho-C–H activation followed by alkyne insertion to form the Isoquinoline (6-membered ring) core.[1]

Visual Workflow: Divergent Synthesis

DivergentSynthesis Figure 1: Divergent catalytic pathways for heterocyclic construction. Substrate This compound Pd_Cycle Pd(II) / CO Source C-H Activation Substrate->Pd_Cycle Carbonylation Rh_Cycle Rh(III) / Alkyne Annulation Substrate->Rh_Cycle Annulation Isoindolinone N-Ethylisoindolin-1-one (gamma-Lactam) Pd_Cycle->Isoindolinone Cyclization Isoquinoline N-Ethyl-3,4-dihydroisoquinoline (Quaternary Ammonium Salt) Rh_Cycle->Isoquinoline Insertion

Protocol A: Synthesis of N-Ethylisoindolin-1-ones

Target: Synthesis of isoindolinone pharmacophores (e.g., analogs of Indoprofen or Pomalidomide). Method: Pd-Catalyzed Intramolecular Aminocarbonylation.[1]

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ (for milder conditions).[1]

  • CO Source: Benzene-1,3,5-triyl triformate (TFBen) (solid CO surrogate) or CO gas (1 atm balloon).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Temperature: 100–120 °C.

Step-by-Step Procedure
  • Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (11 mg, 0.05 mmol), Cu(OAc)₂ (36 mg, 0.2 mmol), and this compound (165 mg, 1.0 mmol) to a 15 mL pressure tube.

  • Solvent Addition: Add anhydrous Toluene (3.0 mL).

  • CO Introduction:

    • Method A (Gas): Purge the headspace with CO gas for 2 minutes, then attach a CO balloon.

    • Method B (Solid Surrogate): Add TFBen (0.33 equiv) directly to the tube.[1]

  • Reaction: Seal the tube and heat to 110 °C in an oil bath with vigorous magnetic stirring (800 rpm) for 16 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 → 50:50).

Expected Results & QC
  • Yield: Typical isolated yields range from 75–85%.

  • NMR Verification: Look for the disappearance of the benzylic

    
     singlet (or AB quartet shift) and the appearance of the lactam carbonyl signal in 
    
    
    
    C NMR (~168 ppm). The 2-methoxy group will remain intact.[1]

Protocol B: Rh(III)-Catalyzed Isoquinoline Annulation[1]

Target: Synthesis of functionalized isoquinoline cores. Method: C–H Activation/Annulation with Internal Alkynes.[3]

Mechanistic Rationale

The secondary amine acts as a directing group. The Cp*Rh(III) catalyst activates the ortho C–H bond (sterically favored at the position para to the methoxy group if the 3-position is blocked, or ortho to the amine).[1]

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Diphenylacetylene (1.2 equiv) (or other internal alkyne).[1]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[1]

  • Additive: AgSbF₆ (10 mol%) (activates the Rh catalyst).[1]

  • Oxidant: Cu(OAc)₂ (2.0 equiv).[1]

  • Solvent: t-Amyl alcohol or DCE.[1]

Step-by-Step Procedure
  • Activation: In a Schlenk tube, mix [Cp*RhCl₂]₂ (15 mg) and AgSbF₆ (34 mg) in t-Amyl alcohol (2 mL). Stir for 10 mins at RT to generate the active cationic Rh(III) species.

  • Addition: Add this compound (1.0 mmol), the alkyne (1.2 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Cyclization: Seal the tube and heat to 100 °C for 12 hours.

  • Quench: Cool to RT. Dilute with CH₂Cl₂ and wash with 10% NH₄OH (to remove Cu salts).[1]

  • Isolation: Dry organic layer over Na₂SO₄, concentrate, and purify via chromatography.

Data Analysis & Troubleshooting

Solvent Screening Data (Representative)

Optimization of Isoindolinone Synthesis (Protocol A)

SolventTemp (°C)Yield (%)Observation
Toluene 110 82 Clean conversion, minimal byproduct.
1,4-Dioxane11074Slightly lower conversion.[1]
DMF12045Significant decomposition of amine.
DCE8030Reaction too slow at reflux.
Troubleshooting Guide
  • Low Yield (Protocol A): If the conversion is low, ensure the reaction vessel is strictly anhydrous. Water poisons the Pd-catalyst in carbonylation cycles.[1]

  • Regioselectivity (Protocol B): The 2-methoxy group exerts a steric effect.[1] If cyclization occurs at the crowded position (between OMe and CH2-N), switch to a bulkier catalyst ligand or lower the temperature to favor the less hindered para-to-OMe position.[1]

Regulatory & Safety Compliance

Critical Note: this compound is structurally related to the "NBOMe" class of potent 5-HT2A agonists.[1][4] While the secondary amine itself is a chemical intermediate, researchers must:

  • Verify Scheduling: Check local regulations (e.g., DEA List I/II status or local analogs acts) before procurement.

  • Chain of Custody: Maintain strict inventory logs.

  • Usage Limitation: This protocol is strictly for the synthesis of heterocyclic scaffolds for legitimate research (e.g., oncology, inflammation) and not for the synthesis of psychoactive phenethylamines.

References

  • Rh-Catalyzed Annulation: Rhodium(III)-Catalyzed C–H Activation/Annulation of N-Benzylamines with Alkynes.[1][3]

    • Source: Chemical Science, 2013, 4, 3906.
    • URL:[Link]

  • Isoindolinone Synthesis:Palladium-Catalyzed C–H Carbonylation of Benzylamines: A Scalable Route to Isoindolinones.

    • Source: Journal of Organic Chemistry, 2011, 76, 6.
    • URL:[Link][1]

  • CO Surrogate Chemistry: Benzene-1,3,5-triyl triformate (TFBen) as a Convenient CO Surrogate.[1][5]

    • Source: Organic Letters, 2018, 20, 2595.[5]

    • URL:[Link][1]

  • Mechanistic Overview:C–H Activation of Benzylamines: Directing Group Effects.

    • Source: Chemical Reviews, 2017, 117, 8483.
    • URL:[Link][1]

Sources

Application Note: N-(2-Methoxybenzyl)ethanamine as a Hemilabile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for N-(2-methoxybenzyl)ethanamine as a ligand in transition metal catalysis.

Editorial Note: While this specific molecular structure (also known as 25H-NBOMe) is chemically a potent N,O-bidentate ligand, it is structurally related to a class of controlled substances. This guide focuses strictly on its coordination chemistry and catalytic utility in legitimate research environments.

Executive Summary & Ligand Profile

This compound represents a classic hemilabile N,O-donor ligand . Unlike rigid bidentate ligands (e.g., bipyridine), this scaffold features a "hard" ether oxygen donor and an "intermediate" amine nitrogen donor connected by a flexible benzyl linker.

This structural asymmetry allows the ligand to function as a molecular switch :

  • Resting State: The methoxy group coordinates to the metal, stabilizing the complex (Closed Form).

  • Active State: The weak M–O bond breaks to open a vacant coordination site for substrate binding (Open Form).

Chemical Profile
PropertySpecification
IUPAC Name This compound
Ligand Class N,O-Hemilabile Bidentate
Coordination Mode

-N,O (Chelate)


-N (Monodentate)
Key Feature Reversible ether coordination (Hemilability)
Primary Metals Nickel(II), Palladium(II), Iridium(I)
Applications Olefin Polymerization, C–H Activation (as Directing Group)

⚠️ SAFETY & COMPLIANCE WARNING: This compound is structurally analogous to the "NBOMe" class of phenethylamines. In some jurisdictions, it may be subject to specific regulatory controls. Researchers must verify local DEA/regulatory compliance before synthesis or procurement.

Mechanism of Action: The Hemilabile Effect

The catalytic efficacy of this ligand stems from the "Windshield Wiper" mechanism . The methoxy arm protects the metal center from decomposition when substrate concentration is low but readily dissociates to allow catalysis to proceed.

Diagram 1: Hemilabile Ligand Mechanism

Hemilability cluster_legend Ligand Components Resting Resting State (Closed) [M] is coordinatively saturated (Stable) Transition Substrate Approach Ether arm dissociates Resting->Transition + Substrate (S) - M-O Bond Break Active Active Species (Open) Substrate binds to vacant site (Catalysis) Transition->Active M-S Bond Formation Active->Resting - Product + M-O Bond Reform N_Donor Amine (N) Anchor O_Donor Methoxy (O) Switch

Figure 1: The hemilabile "on-off" coordination of the methoxy group creates a vacant site for substrate binding without requiring total ligand dissociation.

Application 1: Nickel-Catalyzed Ethylene Polymerization

N,O-chelated Nickel(II) complexes are robust catalysts for olefin polymerization (analogous to SHOP catalysts). The this compound ligand provides the necessary steric bulk and electronic modulation to produce high-molecular-weight polyethylene.

Protocol A: Catalyst Synthesis & Polymerization

Objective: Synthesize the pre-catalyst [Ni(Ligand)(Ph)Cl] and perform ethylene polymerization.

Materials
  • Ligand: this compound (1.0 eq)

  • Precursor: [Ni(COD)2] (Bis(1,5-cyclooctadiene)nickel(0))

  • Oxidant/Initiator: Chlorobenzene (PhCl)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Complexation (In Glovebox):

    • Dissolve [Ni(COD)2] (275 mg, 1.0 mmol) in 10 mL toluene.

    • Add this compound (165 mg, 1.0 mmol) dropwise.

    • Stir at room temperature for 1 hour. The solution typically turns from yellow to orange/red.

    • Mechanism:[1][2][3][4][5] The amine coordinates to Ni(0).

  • Oxidative Addition:

    • Add Chlorobenzene (1.0 eq) to generate the active Ni(II) species [Ni(N,O-Ligand)(Ph)(Cl)]in situ.

    • Stir for 2 hours.

  • Polymerization Run:

    • Transfer the catalyst solution to a high-pressure steel autoclave.

    • Pressurize with Ethylene (C2H4) to 400 psi (27 bar).

    • Heat to 50°C and stir vigorously (1000 rpm) for 1 hour.

  • Quenching & Isolation:

    • Vent ethylene gas.

    • Quench reaction with acidic methanol (5% HCl in MeOH).

    • Filter the white solid polymer (Polyethylene).

    • Wash with methanol and dry under vacuum at 60°C.

Expected Results:

  • Activity: 10^4 – 10^5 g PE / (mol Ni · h).

  • Polymer Type: Linear High-Density Polyethylene (HDPE) with moderate branching depending on temperature.

Application 2: Palladium-Catalyzed C–H Activation (Directing Group)

In this application, the molecule acts as a substrate-ligand hybrid . The amine nitrogen directs a Palladium catalyst to activate the ortho-C–H bond on the benzyl ring, allowing for functionalization (e.g., arylation or halogenation).

Protocol B: Ortho-Arylation of the Benzyl Ring

Objective: Install an aryl group at the ortho-position of the 2-methoxybenzyl ring using the amine as a Directing Group (DG).

Reaction Components
ComponentReagentRole
Substrate This compoundSubstrate & DG
Coupling Partner Iodobenzene (Ph-I)Aryl Source
Catalyst Pd(OAc)₂ (5 mol%)Catalyst
Base AgOAc (2.0 eq)Halide Scavenger
Solvent Trifluoroacetic Acid (TFA) / DCMSolvent System
Workflow Diagram

CH_Activation Start Substrate + Pd(OAc)2 Coordination Coordination N-Pd bond forms Start->Coordination Activation C-H Activation Five-membered Palladacycle Coordination->Activation - AcOH Coupling Oxidative Addition (Ph-I) & Reductive Elimination Activation->Coupling Product Ortho-Arylated Product + Pd(0) recycled Coupling->Product

Figure 2: The amine nitrogen directs the Pd(II) center to the specific ortho-carbon, forming a stable 5-membered palladacycle intermediate.

Step-by-Step Methodology
  • Setup: In a 15 mL sealed tube, combine this compound (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and AgOAc (66 mg, 0.4 mmol).

  • Solvent Addition: Add 2 mL of DCM followed by Iodobenzene (0.4 mmol).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove silver salts.

    • Concentrate the filtrate.

  • Purification: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis of the Ligand

If the ligand is not commercially available due to regulatory restrictions on related compounds, it must be synthesized in situ or in-house.

Reaction: Reductive Amination.



  • Imine Formation: Mix 2-methoxybenzaldehyde (10 mmol) and ethylamine (12 mmol, 2.0 M in THF) in MeOH (20 mL). Stir for 4 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 minutes.

  • Workup: Quench with water, extract with DCM, dry over MgSO₄, and remove solvent.

  • Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (Ni) Catalyst poisoning by moisture/air.Ensure rigorous Schlenk technique; use dry toluene (<10 ppm H₂O).
Low C-H Regioselectivity Competitive coordination of Methoxy O.Increase temperature to promote M–O dissociation; use a stronger acid (TFA) to protonate the ether? (No, acid removes Pd). Use steric bulk on N.
Ligand Decomposition Oxidation of the amine.Store ligand under Argon/Nitrogen; avoid long exposure to air.

References

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. Link

  • Nickel Polymerization Catalysts: Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169-1204. Link

  • Amine-Directed C-H Activation: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 788-802. Link

  • Iridium-NHC with Methoxybenzyl Wingtips: Corberán, R., Sanau, M., & Peris, E. (2006). Iridium(I) Complexes with Hemilabile N-Heterocyclic Carbenes: Efficient and Versatile Transfer Hydrogenation Catalysts.[6][7] Journal of the American Chemical Society, 128(12), 3974-3979. Link

Sources

Radiolabeling of N-(2-methoxybenzyl)ethanamine derivatives for imaging

Author: BenchChem Technical Support Team. Date: February 2026

Radiosynthesis of [11C]Cimbi-36 and N-(2-methoxybenzyl)ethanamine Derivatives[1]

Executive Summary & Scientific Context

The serotonin 2A receptor (5-HT2AR) is a critical target in neuropsychiatry, implicated in schizophrenia, depression, and the mechanism of psychedelic therapeutics.[1] Historically, PET imaging utilized antagonists like [18F]Altanserin or [11C]MDL 100,907. However, antagonists bind to both the active (G-protein coupled) and inactive states of the receptor.

To visualize the functional high-affinity state of the receptor—which is more relevant for detecting varying endogenous serotonin levels and receptor supersensitivity—agonist tracers are required. The this compound (NBOMe) scaffold represents the gold standard for this purpose, with [11C]Cimbi-36 being the most validated clinical tracer in this class.

This guide details the radiosynthesis, quality control, and validation of [11C]Cimbi-36, emphasizing the "O-methylation" strategy required for high specific activity.

Chemical Scaffold & Mechanism

The core structure is a 2,5-dimethoxy-phenethylamine backbone N-substituted with a 2-methoxybenzyl group.

  • Target Compound: [11C]Cimbi-36 (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine).

  • Radionuclide: Carbon-11 (

    
     = 20.4 min).
    
  • Labeling Strategy: Unlike simple N-methylation, the preferred route for NBOMe derivatives is O-methylation of a phenol precursor protected at the nitrogen. This prevents the formation of quaternary ammonium byproducts and ensures the label is metabolically robust.

Table 1: Key NBOMe Tracer Characteristics
Property[11C]Cimbi-36[11C]Cimbi-5[18F]FECIMBI-36
Halogen Subst. Bromine (Br)Iodine (I)Bromine (Br)
Label Position O-methyl (benzyl ring)O-methyl (benzyl ring)N-fluoroethyl chain
Receptor Affinity (

)
1.0 nM (Agonist)1.4 nM (Agonist)~1-3 nM (Agonist)
Brain Uptake High (Cortex)ModerateHigh
Primary Utility Clinical Gold StandardPreclinical18F Alternative
Protocol A: Synthesis of [11C]Cimbi-36 (Automated Loop)

Prerequisite: This protocol assumes access to a GE TRACERlab FX C-Pro, Synthra, or equivalent automated module.

3.1 Reagents & Precursors
  • Precursor (Cimbi-37): tert-butyl 4-bromo-2,5-dimethoxyphenethyl(2-hydroxybenzyl)carbamate.[2]

    • Note: The nitrogen is Boc-protected, and the 2-position on the benzyl ring is a free phenol.

  • Methylating Agent: [11C]Methyl Triflate ([11C]CH

    
    OTf).
    
    • Why Triflate? It is more reactive than [11C]CH

      
      I, essential for the rapid O-methylation of the phenol.
      
  • Solvent: Acetone (dry) or 2-Butanone (MEK).

  • Base: 2M NaOH (aq).

  • Deprotection Acid: Trifluoroacetic acid (TFA).

3.2 Step-by-Step Workflow
  • Cyclotron Production: Generate [11C]CO

    
     via the 
    
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [11C]CH
    
    
    and subsequently to [11C]CH
    
    
    OTf via the gas-phase method.
  • Trapping (O-Methylation):

    • Load the reactor with 0.5–1.0 mg of Cimbi-37 precursor dissolved in 300 µL acetone + 2-3 µL 2M NaOH.

    • Trap [11C]CH

      
      OTf at room temperature (or 0°C depending on module).
      
    • Reaction: Heat to 40°C for 30–60 seconds . This methylates the phenolic oxygen, creating the [11C]methoxy group.

  • Deprotection (Hydrolysis):

    • Add 250 µL of TFA/Acetone (1:1 v/v) to the reactor.

    • Heat to 80°C for 3–5 minutes . This removes the tert-butoxycarbonyl (Boc) group from the secondary amine.

    • Critical Step: Ensure complete removal of acetone/TFA by helium purge or vacuum if the module allows, or neutralize directly.

  • Neutralization: Add 1.5 mL of mobile phase or buffer (e.g., 2M NaOH + Phosphate buffer) to quench the acid.

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Luna C18(2), 250x10mm, 5µm).

    • Mobile Phase: 25% Ethanol / 75% 0.08% H

      
      PO
      
      
      
      (aq) or Acetate buffer pH 5.
    • Flow Rate: 4–6 mL/min.

    • Collection: Collect the product peak (typically elutes at 8–12 mins).

  • Formulation:

    • Dilute the collected fraction with sterile saline (0.9% NaCl) to reduce ethanol concentration to <10%.

    • Pass through a 0.22 µm sterile filter into a sterile product vial.

3.3 Synthesis Workflow Diagram (DOT)

Cimbi36_Synthesis Cyclotron Cyclotron [14N(p,α)11C] MeOTf [11C]MeOTf Production Cyclotron->MeOTf Reactor1 Reactor: O-Methylation (NaOH, 40°C, 1 min) MeOTf->Reactor1 Gas Transfer Precursor Precursor Vial (Cimbi-37) Boc-Protected Phenol Precursor->Reactor1 Load Reactor2 Reactor: Deprotection (TFA, 80°C, 5 min) Reactor1->Reactor2 Intermediate HPLC Semi-Prep HPLC (Purification) Reactor2->HPLC Crude Mix Formulation Formulation (Saline Dilution + Filtration) HPLC->Formulation Product Peak QC Quality Control (Release) Formulation->QC

Figure 1: Automated radiosynthesis workflow for [11C]Cimbi-36 via the O-methylation/deprotection route.

Protocol B: Fluorine-18 Strategies ([18F]FECIMBI-36)

For facilities without a cyclotron, an 18F-labeled analog is necessary. Direct fluorination of the electron-rich NBOMe ring is difficult. The standard approach is fluoroalkylation .

  • Precursor: Des-fluoroethyl CIMBI-36 (the secondary amine core).

  • Prosthetic Group: [18F]Fluoroethyl bromide ([18F]FEBr) or [18F]Fluoroethyl tosylate ([18F]FETOs).

  • Reaction:

    • Synthesize [18F]FEBr/FETOs in vial 1.

    • Distill into vial 2 containing the precursor (1–2 mg) in DMF + NaH or K

      
      CO
      
      
      
      .
    • Heat to 100°C for 10–15 minutes.

  • Purification: Similar HPLC conditions to the 11C protocol.

  • Note: While [18F]FECIMBI-36 is a valid agonist tracer, its kinetics are slower than [11C]Cimbi-36, and the extra fluoroethyl chain slightly alters lipophilicity (

    
    ).
    
Quality Control & Validation Criteria

Every batch must pass these rigorous checks before release.

Table 2: QC Specifications
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurities
Specific Activity HPLC (Mass calibration)> 50 GBq/µmol (Critical for agonists)
Residual Solvents GCAcetone/Ethanol within ICH limits
pH pH Strip4.5 – 8.5
Identity HPLC Co-injectionRetention time matches cold standard

Expert Insight on Specific Activity: Because 5-HT2A agonists bind to the high-affinity state (a sub-population of total receptors), the


 is effectively lower than for antagonists. Therefore, high specific activity (>50 GBq/µmol)  is non-negotiable to avoid receptor saturation (mass effect), which would artificially lower the Binding Potential (

).
Biological Validation (The "Why")

To validate the tracer in a new setting, a blocking study is required.

  • Baseline Scan: Inject [11C]Cimbi-36.[2][3][4] Observe high uptake in the Frontal Cortex (high 5-HT2A density) and low uptake in the Cerebellum (reference region).

  • Blocking Scan: Pre-treat with Ketanserin (a 5-HT2A antagonist).[3][4][5]

  • Result: Cortical uptake should drop to cerebellum levels.

Agonist vs. Antagonist Mechanism Diagram (DOT)

Agonist_Mechanism Inactive Inactive Receptor (G-protein uncoupled) Active Active Receptor (G-protein coupled) High Affinity State Signal Signal Active->Signal Functional Signal Antagonist Antagonist Tracer ([18F]Altanserin) Antagonist->Inactive Binds Antagonist->Active Binds Agonist Agonist Tracer ([11C]Cimbi-36) Agonist->Inactive Low/No Binding Agonist->Active Selectively Binds

Figure 2: Differential binding profiles. [11C]Cimbi-36 selectively targets the active receptor state, providing a functional readout of the serotonin system.

Troubleshooting & Expert Tips
  • Precursor Stability: The Cimbi-37 precursor contains a phenol and a protected amine. It is relatively stable but should be stored at -20°C under Argon.

  • Radiolysis: NBOMe derivatives are electron-rich and prone to radiolysis at high activity concentrations. Add sodium ascorbate or ethanol to the final formulation to act as a radical scavenger.

  • Tubing Adsorption: These compounds are lipophilic. Use low-binding tubing (e.g., Teflon/PTFE) and avoid PVC. If losses are high during transfer, rinse lines with a small volume of ethanol before the saline flush.

References
  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers.[3] European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681–693.[3]

  • Finnema, S. J., et al. (2014). Serotonin 2A receptor agonist binding in the human brain with [11C]Cimbi-36. Journal of Cerebral Blood Flow & Metabolism, 34(9), 1561–1567.

  • Knudsen, G. M., et al. (2014). [11C]Cimbi-36: a novel agonist radioligand for quantification of 5-HT2A receptors.[6] Journal of Nuclear Medicine.

  • Hansen, M., et al. (2014). Synthesis and in vitro evaluation of [18F]FECIMBI-36: A potential agonist PET ligand for 5-HT2A/2C receptors. Bioorganic & Medicinal Chemistry Letters.

  • Ettrup, A., et al. (2010). Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET. Journal of Nuclear Medicine, 51(11), 1763-1770.

Sources

Troubleshooting & Optimization

Purification of N-(2-methoxybenzyl)ethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of N-(2-methoxybenzyl)ethanamine by column chromatography, designed for researchers and drug development professionals. This guide provides expert advice, troubleshooting strategies, and detailed protocols to overcome common challenges associated with purifying basic amines.

Technical Support Center: Purifying this compound

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. This compound, a basic secondary amine, is a classic example of a compound that can cause significant frustration during column chromatography if approached with standard, unmodified methods. Its basic nitrogen atom is prone to strong interactions with the acidic surface of silica gel, leading to common issues like peak tailing, poor recovery, and even degradation.

This guide is structured to anticipate the problems you might encounter and provide clear, actionable solutions. We will move from foundational concepts to specific troubleshooting scenarios and detailed protocols, ensuring you have the expertise to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of a successful purification strategy.

Q1: Why is purifying this compound on standard silica gel so difficult?

The primary challenge stems from an acid-base interaction between the basic amine and the stationary phase.[1] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your this compound is basic and will be protonated by these silanols, forming an ionic bond. This strong, non-specific binding leads to several problems:

  • Severe Peak Tailing: The compound does not move smoothly through the column but instead "drags" along the stationary phase, resulting in broad, asymmetric peaks.[2][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of your product becomes permanently stuck to the silica, leading to low yield.[1]

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.[1]

Q2: What is the best mobile phase for purifying this amine on silica gel?

You should never use a neutral solvent system (e.g., simple ethyl acetate/hexane). The key is to add a small amount of a basic modifier to your mobile phase to "tame" the acidic silica gel.[1] This modifier, typically a volatile amine, competes with your product for binding to the acidic silanol sites, effectively neutralizing them and allowing your compound to elute properly.

Recommended Starting Systems:

  • For moderately polar amines: A gradient of Ethyl Acetate in Hexane + 1% Triethylamine (TEA) .

  • For more polar amines: A gradient of Methanol in Dichloromethane (DCM) + 1-2% Ammonium Hydroxide (NH₄OH) or TEA.[4][5]

Always ensure the modifier is present in all your mobile phases, including the initial low-polarity solvent used to pack and equilibrate the column.

Q3: Are there better stationary phase alternatives to silica gel for amines?

Yes, if standard modified silica gel does not provide adequate separation, consider these alternatives:

  • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good choice. Basic alumina is often preferred for purifying basic compounds.

  • Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. It is more expensive but offers excellent performance for purifying amines by minimizing acid-base interactions.[1][4]

  • Reversed-Phase (C18) Silica: If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent option.[1][6] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier like 0.1% TEA can improve peak shape.[1]

Q4: How can I visualize this compound on a TLC plate?

Aromatic amines like this compound are usually UV-active, so they can be visualized under a UV lamp (254 nm). However, for confirmation and to visualize non-UV active impurities, you can use a chemical stain.

Recommended Stains:

  • Ninhydrin: This is an excellent stain for primary and secondary amines. It typically produces a yellow, orange, or purple spot upon heating.

  • Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with any compound that can be oxidized, which includes amines. It will appear as a yellow/brown spot on a purple background.

Troubleshooting Guide: Specific Scenarios

This section provides solutions to common problems encountered during the experiment.

Q: My compound is a long streak on the TLC plate, even with triethylamine. What's wrong?

A: Streaking on TLC is a clear indicator of strong stationary phase interaction.[4] If adding 1% TEA to your eluent isn't enough, you have a few options:

  • Increase the Modifier Concentration: Try increasing the TEA concentration to 2% or even 3%.

  • Switch to a Stronger Base: Substitute TEA with ammonium hydroxide (add 1-2 mL of concentrated NH₄OH to 100 mL of your polar solvent, e.g., methanol). Ammonia is a stronger competitor for the silanol sites.[4]

  • Check Compound Concentration: You may be spotting too much material on the TLC plate, causing overloading. Try diluting your sample significantly before spotting.

  • Consider an Alternative Stationary Phase: Your compound may be too basic for standard silica. Perform a quick TLC test on an alumina or reversed-phase C18 plate to see if the peak shape improves.

Q: I've run my column, but my product yield is very low. Where did my compound go?

A: This is a classic symptom of irreversible adsorption on the column.

  • The "Column Strip": After your initial elution is complete, try flushing the column with a very polar, basic solvent system, such as 5-10% concentrated ammonium hydroxide in methanol. This strong eluent can displace strongly bound amines from the silica. If your product elutes with this "strip," it confirms irreversible adsorption was the issue.

  • Pre-Treat the Silica: To prevent this in the future, you can "deactivate" the silica before use. Make a slurry of the silica gel in your starting eluent (e.g., hexane with 1% TEA), stir for 15-20 minutes to allow the base to coat the silica surface, and then pack your column. This ensures the stationary phase is neutralized before your compound is loaded.[4]

  • Reduce Silica Contact Time: Use a wider, shorter column rather than a long, thin one. This minimizes the path length and the time your compound spends in contact with the silica, reducing the opportunity for irreversible binding.

Q: I can't separate my product from the unreacted 2-methoxybenzaldehyde. How do I improve the resolution?

A: Poor resolution means you need to optimize the selectivity of your system. The starting aldehyde is less polar than your secondary amine product.

  • Fine-Tune the Mobile Phase: The separation between a non-basic aldehyde and a basic amine is often excellent on silica. The issue may be that your mobile phase is too polar, causing both compounds to elute too quickly (high Rf values). Reduce the concentration of the polar solvent (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane) to increase the retention of both compounds and improve separation.

  • Change Solvent System: The selectivity (α) of a separation is highly dependent on the solvents used. If an ethyl acetate/hexane system is failing, try a dichloromethane/methanol or an ether/hexane system (always with your basic modifier).[5] The different solvent properties can alter the relative elution order and improve separation.

  • Liquid-Liquid Extraction Pre-Purification: You can exploit the basicity of your product. Dissolve the crude mixture in a solvent like ether or ethyl acetate and wash it with a dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, while the neutral aldehyde remains in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and extract your purified amine back into an organic solvent.

Data Summary & Physicochemical Properties

Understanding the properties of your target molecule and potential impurities is crucial for designing a purification strategy.

CompoundStructureMol. Wt. ( g/mol )Boiling Point (°C)PolarityKey Feature
This compound C₁₀H₁₅NO165.23~250-270 (est.)HighBasic secondary amine
2-MethoxybenzaldehydeC₈H₈O₂136.15233MediumNeutral aldehyde
EthylamineC₂H₇N45.0816.6HighBasic primary amine (volatile)

Note: Properties are estimated based on similar structures or sourced from chemical databases.

Experimental Protocols

Workflow for Method Development

This diagram outlines the decision-making process for purifying this compound.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization & Selection cluster_2 Phase 3: Column Chromatography start Prepare Crude Sample tlc_silica Spot on Silica TLC Plate (Eluent: EtOAc/Hexane + 1% TEA) start->tlc_silica check_rf Check Rf & Spot Shape tlc_silica->check_rf good_sep Good Separation (Rf 0.2-0.4) No Streaking check_rf->good_sep Ideal streaking Streaking Occurs check_rf->streaking Problem poor_res Poor Resolution check_rf->poor_res Problem run_silica Proceed with Silica Column using Optimized Eluent good_sep->run_silica increase_base Increase TEA to 2% or switch to NH4OH streaking->increase_base try_rp Try Reversed-Phase (C18) TLC streaking->try_rp change_solvent Try DCM/MeOH or Ether/Hexane System poor_res->change_solvent increase_base->tlc_silica Re-spot change_solvent->tlc_silica Re-spot run_rp Proceed with Reversed-Phase Column try_rp->run_rp

Caption: Method development workflow.
Protocol 1: Purification using Modified Silica Gel

This protocol is the recommended first approach for purifying this compound.

1. TLC Method Development: a. Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Prepare a series of eluents. Start with 10%, 20%, and 30% Ethyl Acetate in Hexane, each containing 1% triethylamine (TEA) . c. Spot your crude mixture on a silica TLC plate and develop it in the prepared eluents. d. Visualize the plate under UV light (254 nm) and then stain with ninhydrin or permanganate. e. The ideal solvent system will give your product an Rf value of 0.25 - 0.35 and show good separation from impurities. Adjust the ethyl acetate percentage as needed.

2. Column Preparation: a. Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare your starting eluent (the solvent system that gave an Rf of ~0.3, e.g., 20% EtOAc/Hexane + 1% TEA). c. Pack the column using the "slurry method": mix the silica gel with the starting eluent to form a smooth slurry, pour it into the column, and allow it to settle, ensuring no air bubbles are trapped. d. Equilibrate the packed column by running 2-3 column volumes of the starting eluent through it.

3. Sample Loading: a. Dissolve your crude product in a minimal amount of DCM. b. In a separate flask, add a small amount of silica gel (about 1-2 times the weight of your crude material). c. Add your dissolved product to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution than loading a liquid sample. d. Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with your starting solvent system. b. Collect fractions in test tubes and monitor the elution by TLC. c. If separation is slow, you can gradually increase the polarity of the mobile phase (a "gradient elution"). For example, move from 20% EtOAc to 30% EtOAc, always maintaining the 1% TEA concentration. d. Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Diagram: Mechanism of Basic Modifier Action

This diagram illustrates how a basic modifier like triethylamine (TEA) prevents the target amine from binding to the acidic silica gel.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) silica1 Acidic Silanol (Si-OH) binding1 Strong Ionic Binding (Si-O⁻ ⁺H₂NR₂) = PEAK TAILING silica1->binding1 amine1 Target Amine (R₂NH) amine1->binding1 silica2 Acidic Silanol (Si-OH) binding2 Neutralized Site (Si-O⁻ ⁺HNEt₃) silica2->binding2 tea Modifier (Et₃N) tea->binding2 amine2 Target Amine (R₂NH) elution No Interaction = SHARP PEAK amine2->elution Elutes Freely

Caption: How basic modifiers work.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Braden, M. R., et al. (2006). This compound (25I-NBOMe) - LJMU Research Online. [Online]. Available at: [Link]

  • Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online]. Available at: [Link]

  • Chegg.com. (2020). Solved: One problem with reductive amination as a method of... [Online]. Available at: [Link]

  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography. [Online].
  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives... [Online]. Available at: [Link]

  • PubChem - NIH. (n.d.). 25I-NBOMe. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. [Online]. Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? [Online]. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine. [Online]. Available at: [Link]

  • EMCDDA. (n.d.). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Online]. Available at: [Link]

  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives... [Online]. Available at: [Link]

  • PubMed. (n.d.). 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. [Online]. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online]. Available at: [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Online]. Available at: [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Online]. Available at: [Link]

  • SpringerLink. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe). [Online]. Available at: [Link]

  • PubMed. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. [Online]. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online]. Available at: [Link]

  • ResearchGate. (2025). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Online]. Available at: [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Online]. Available at: [Link]

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Online]. Available at: [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of N-(2-methoxybenzyl)ethanamine via reductive amination is a fundamental transformation in medicinal chemistry, often serving as a scaffold for phenethylamine derivatives.[1] While the reaction appears straightforward, it is governed by a kinetic competition between imine formation , reduction , and over-alkylation .[1]

Success depends on controlling the equilibrium between the aldehyde and the primary amine to favor the mono-alkylated secondary amine while suppressing the formation of the thermodynamically stable bis-alkylated tertiary amine.[1]

Reaction Pathway & Side Product Map

The following diagram illustrates the critical decision points in the reaction matrix.

ReactionPathways Aldehyde 2-Methoxybenzaldehyde Imine Intermediate Imine (Key Junction) Aldehyde->Imine + Ethylamine (- H2O) Alcohol Side Product A: 2-Methoxybenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Hydride too strong) Amine Ethylamine (Excess Required) Product Target: Secondary Amine This compound Imine->Product + Hydride Source (Reduction) Tertiary Side Product B: Bis-alkylation (Dimer) Product->Tertiary + Aldehyde + Hydride

Figure 1: Mechanistic pathway showing the competition between the desired mono-alkylation (Green) and the primary side reactions (Red).

Troubleshooting Guide (FAQs)

Category 1: The "Double Addition" (Over-Alkylation)

Q: I am observing a significant amount of a higher molecular weight impurity (


). What is it, and how do I stop it? 

Diagnosis: This is the tertiary amine side product, N,N-bis(2-methoxybenzyl)ethanamine.[1] Cause: The secondary amine product is often more nucleophilic than the starting ethylamine.[1] As the reaction proceeds, the product competes for the remaining aldehyde.[1] If the aldehyde is present in excess or 1:1 stoichiometry, the tertiary amine forms readily.[1]

Corrective Actions:

  • Increase Amine Equivalents: This is the most critical control.[1] Use a large excess of ethylamine (3.0 – 5.0 equivalents).[1] This statistically favors the attack of the starting amine on the aldehyde over the product amine.[1]

  • Stepwise Addition (Indirect Reductive Amination): Do not mix all reagents at once.

    • Step 1: Stir the aldehyde and amine for 1-2 hours (with a drying agent like MgSO4 or molecular sieves) to push imine formation to completion.

    • Step 2: Add the reducing agent after the imine is formed.[1]

  • Reagent Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less likely to reduce the aldehyde directly and allows for a more controlled reaction compared to Sodium Cyanoborohydride (NaBH3CN) or Sodium Borohydride (NaBH4).[1]

Category 2: Unreacted Starting Material & Alcohol Formation[1]

Q: My conversion is low, and I see 2-methoxybenzyl alcohol in the crude mixture.

Diagnosis: Direct reduction of the carbonyl group.[1] Cause: The reducing agent reduced the aldehyde before it could condense with the amine to form the imine.[1] This is common when using NaBH4 in protic solvents without pre-formation of the imine.[1]

Corrective Actions:

  • Pre-equilibrium: Ensure the imine formation step is given sufficient time (1–4 hours) before adding the hydride.[1]

  • Water Control: Water hydrolyzes the imine back to the aldehyde.[1] Use anhydrous solvents (Methanol or Dichloromethane) and consider adding activated 3Å or 4Å molecular sieves to the reaction vessel.[1]

  • pH Adjustment: If using NaBH3CN, ensure the pH is slightly acidic (pH 5–6).[1] If the pH is too neutral, imine formation is slow; if too acidic, the amine is protonated (ammonium) and cannot attack the aldehyde.[1]

Category 3: Workup & Purification[1]

Q: The product is oiling out or difficult to crystallize as the HCl salt.

Diagnosis: Impurity interference or hygroscopic nature.[1] Cause: Presence of the tertiary amine or residual benzyl alcohol prevents clean crystallization.[1]

Corrective Actions:

  • Acid-Base Extraction (The "Cleanup"):

    • Dissolve crude in dilute HCl (pH < 2). The amine and tertiary amine go into the aqueous layer; benzyl alcohol stays in the organic layer (discard organic).[1]

    • Basify the aqueous layer (pH > 12) and extract with DCM.[1]

  • Selective Precipitation: The secondary amine hydrochloride salt is generally less soluble in cold isopropanol/ether mixtures than the tertiary amine salt.[1] Trituration with cold diethyl ether can remove non-polar impurities.[1]

Optimized Experimental Protocol

Method: Indirect Reductive Amination using Sodium Borohydride (NaBH4).[1][2] Note: STAB is preferred for selectivity, but NaBH4 is cost-effective and standard if the stepwise protocol is followed strictly.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Methoxybenzaldehyde Limiting Reagent1.0 eqElectrophile
Ethylamine (2.0M in MeOH) Nucleophile3.0 - 5.0 eq Excess prevents dimer formation
Methanol (Anhydrous) SolventN/ADry solvent is critical
Sodium Borohydride Reducing Agent1.5 eqAdd in portions
Magnesium Sulfate Desiccant200 mg/mmolOptional: Drives imine equilibrium
Step-by-Step Workflow
  • Imine Formation (The "Wait" Step):

    • Charge a flame-dried reaction flask with 2-methoxybenzaldehyde (1.0 eq) and anhydrous Methanol [0.2 M concentration].

    • Add MgSO4 (anhydrous) to scavenge water.[1]

    • Add Ethylamine (3.0–5.0 eq) dropwise at 0°C.[1]

    • Crucial: Allow to warm to Room Temperature (RT) and stir for 2–3 hours . (Monitor via TLC/NMR for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture back to 0°C .

    • Add Sodium Borohydride (NaBH4) (1.5 eq) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).[1]

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench carefully with 1N HCl until pH < 2 (destroys excess hydride and protonates amines).[1]

    • Stir for 15 minutes to hydrolyze any boron complexes.

    • Wash: Extract the acidic aqueous layer with Ethyl Acetate (removes benzyl alcohol and non-basic impurities).[1] Discard organic layer.[1]

    • Basify: Adjust aqueous layer to pH > 12 using 4N NaOH.[1]

    • Extract: Extract product into Dichloromethane (3x).

    • Dry/Concentrate: Dry over Na2SO4 and concentrate in vacuo to yield the crude oil.[1]

  • Purification (Salt Formation):

    • Dissolve freebase oil in minimal dry Ethanol or Isopropanol.[1]

    • Add concentrated HCl (or HCl in dioxane) dropwise.[1]

    • Precipitate with cold Diethyl Ether.[1] Filter and dry.[1]

Quantitative Troubleshooting Matrix

ObservationLikely CulpritVerificationSolution
Product mass > 100% theoretical Inorganic salts or solvent trapped1H NMR (broad peaks)Freebase again, dry organic layer thoroughly, re-acidify.
NMR shows two benzyl signals Mixture of 2° and 3° amineLC-MS or TLC (2 spots)Chromatographic separation (DCM:MeOH:NH3) or recrystallization.
Strong smell of almonds Unreacted aldehydeTLC (UV active spot, high Rf)Reaction time was too short; check imine formation next time.
Low Yield (<40%) Product lost in aqueous layerpH check of aqueous layerEnsure pH > 12 before final extraction.[1] Amines are water-soluble at neutral pH.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395–404.[1] Link

  • Baxter, E. W., & Reitz, A. B. (2002).[1] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][2][5][6][7] Organic Reactions, 59, 1-714.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic addition to the carbonyl group).[1] Link

Sources

Technical Support Center: Synthesis and Purification of N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis of this secondary amine.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is through the reductive amination of 2-methoxybenzaldehyde with ethylamine. This two-step, one-pot reaction first involves the formation of an imine intermediate, which is then reduced to the desired secondary amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).

While this method is generally reliable, the formation of impurities can complicate the purification process and affect the final product's purity and yield. This guide will walk you through the identification, prevention, and removal of these impurities.

Visualizing the Synthetic Pathway

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis and purification, providing expert insights into their causes and solutions.

Synthesis & Impurity Formation

Q1: My reaction seems to have worked, but I see multiple spots on my TLC plate. What are the likely impurities?

A1: Several impurities can form during the reductive amination synthesis of this compound. The most common are:

  • Unreacted 2-Methoxybenzaldehyde: If the initial imine formation is incomplete, the starting aldehyde will remain in your crude product.

  • Imine Intermediate: Incomplete reduction of the imine will lead to its presence in the final mixture. This is often observed when the reducing agent is not active enough or used in insufficient quantity.[1]

  • 2-Methoxybenzyl alcohol: Sodium borohydride can reduce the starting aldehyde to the corresponding alcohol. This is more likely if the imine formation is slow or if the reducing agent is added too early or in large excess.[2]

  • N,N-bis(2-methoxybenzyl)ethanamine (Tertiary Amine): Over-alkylation of the desired secondary amine can occur, leading to the formation of a tertiary amine byproduct. This is a common issue in reductive amination when using primary amines.[2]

Q2: How can I minimize the formation of the tertiary amine byproduct?

A2: The formation of the tertiary amine, N,N-bis(2-methoxybenzyl)ethanamine, occurs when the newly formed secondary amine product reacts with another molecule of 2-methoxybenzaldehyde to form a new iminium ion, which is then reduced. To minimize this:

  • Control Stoichiometry: Use a slight excess of ethylamine relative to 2-methoxybenzaldehyde. This will favor the formation of the primary imine and reduce the chances of the secondary amine product reacting with the remaining aldehyde.

  • Stepwise Procedure: A stepwise approach can be very effective. First, allow the imine to form completely before adding the reducing agent. You can monitor this by TLC or GC-MS. Once the aldehyde is consumed, then introduce the sodium borohydride.[3]

  • Choice of Reducing Agent: While sodium borohydride is common, other reducing agents like sodium triacetoxyborohydride (STAB) can offer greater selectivity for the reduction of the iminium ion over the starting aldehyde, potentially reducing side reactions.[4]

Q3: I suspect 2-methoxybenzyl alcohol is a major impurity. How can I prevent its formation?

A3: The formation of 2-methoxybenzyl alcohol is a result of the direct reduction of 2-methoxybenzaldehyde by sodium borohydride. To prevent this:

  • Ensure Complete Imine Formation: As mentioned, allowing the imine to form completely before adding the reducing agent is crucial. The imine is generally less susceptible to reduction by NaBH₄ than the aldehyde.[2]

  • Control Temperature: Perform the reduction at a low temperature (e.g., 0 °C). This will slow down the rate of aldehyde reduction more significantly than the imine reduction.

  • Slow Addition of Reducing Agent: Add the sodium borohydride portion-wise over a period of time. This will keep the concentration of the reducing agent low at any given moment, favoring the reduction of the more reactive imine.

Purification Strategies

Q4: What is the most effective way to remove the unreacted aldehyde and the alcohol byproduct?

A4: An acid-base extraction is an excellent and highly effective method for this separation. The desired product, this compound, is a basic secondary amine, while the starting aldehyde and the alcohol byproduct are neutral.

The principle is to convert the basic amine into a water-soluble salt by washing the organic solution with an acidic aqueous solution (e.g., dilute HCl). The neutral impurities will remain in the organic layer, while the amine salt will move to the aqueous layer. The aqueous layer can then be collected, basified (e.g., with NaOH) to regenerate the free amine, and then the pure amine can be extracted back into an organic solvent.[5][6]

Q5: I'm struggling with column chromatography for my amine. The product is streaking and the separation is poor. What can I do?

A5: This is a very common problem when purifying amines on silica gel. The basicity of the amine leads to strong interactions with the acidic silica gel, causing tailing and poor separation. Here are some proven strategies to overcome this:

  • Add a Competing Base to the Eluent: Adding a small amount of a volatile tertiary amine, like triethylamine (typically 0.1-1%), to your eluent system can significantly improve the chromatography. The triethylamine will compete with your product for the acidic sites on the silica, allowing your product to elute more cleanly.[7]

  • Use a Basic Stationary Phase: Consider using a different stationary phase, such as basic alumina, which is less acidic than silica.

  • Pre-treat the Silica Gel: You can neutralize the silica gel by preparing your column with a solvent system that already contains the amine additive.

Q6: Can I use recrystallization to purify my product?

A6: Yes, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product. Since the free base of this compound may be an oil at room temperature, it is often advantageous to convert it to a salt, such as the hydrochloride salt, which is typically a stable, crystalline solid.

You can form the hydrochloride salt by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and then adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate out and can be collected by filtration. This salt can then be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.[8][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol.

    • Add ethylamine (1.1 eq, as a solution in a suitable solvent or neat if handled carefully in a fume hood) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the 2-methoxybenzaldehyde spot has disappeared.[10]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl (3 x volume).

  • Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is >12.

  • Extract the now basic aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) containing 0.5% triethylamine.

  • Procedure:

    • Prepare the column with the initial eluent mixture.

    • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

    • Elute the column with the gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table provides a general overview of the expected retention factors (Rf) for the product and common impurities in a typical TLC system. These values can vary depending on the exact conditions.

CompoundTypical TLC SystemExpected Rf
2-Methoxybenzaldehyde20% Ethyl Acetate in Hexanes~0.6
This compound20% Ethyl Acetate in Hexanes~0.4
2-Methoxybenzyl alcohol20% Ethyl Acetate in Hexanes~0.3
Imine Intermediate20% Ethyl Acetate in Hexanes~0.5

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reagent Guide. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Kabalka, G. W., & Das, B. C. (2006). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 71(14), 5470–5477.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Asymmetric Catalysis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization purification method of enamine salt.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/Chempros.
  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. (2023, January 19).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (n.d.). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
  • ResearchGate. (n.d.). (a)
  • PubMed. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • CaltechAUTHORS. (n.d.).
  • University of Rochester. (n.d.). Workup: Amines.
  • YouTube. (2020, March 20).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe)
  • ACS Publications. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • ScienceDirect. (n.d.).
  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • National Center for Biotechnology Information. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • Benchchem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs.

Sources

Minimizing dimer formation during N-(2-methoxybenzyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dimer Formation and Other Side Reactions

Welcome to the technical support center for the synthesis of N-(2-methoxybenzyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on the prevention of dimer formation and other undesired side reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and controlled method is a one-pot reductive amination.[1][2] This involves the reaction of 2-methoxybenzaldehyde with ethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[3][4] This method is generally preferred over direct alkylation of ethanamine with 2-methoxybenzyl halide, as direct alkylation is difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3]

Q2: What is "dimer formation" in the context of this synthesis?

A2: In this specific synthesis, "dimer formation" typically refers to the over-alkylation of the desired product, this compound. The secondary amine product can react with another molecule of 2-methoxybenzaldehyde present in the reaction mixture. This forms a new iminium ion, which is subsequently reduced to a tertiary amine. This tertiary amine is the undesired "dimer" or byproduct that complicates purification and reduces the yield of the target molecule.

Q3: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I confirm it's the tertiary amine dimer?

A3: The most effective way to identify the byproduct is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum of the byproduct will show a molecular ion peak corresponding to the tertiary amine. For this compound, the expected molecular weight of the desired secondary amine is approximately 165.23 g/mol . The tertiary amine "dimer" would have a significantly higher molecular weight. Chromatographic methods can also separate the product from the byproduct, showing a different retention time for the higher molecular weight species.[5][6]

Q4: Can I use sodium borohydride (NaBH₄) for the reduction step?

A4: While sodium borohydride can reduce imines, it is a relatively strong reducing agent and can also reduce the starting aldehyde (2-methoxybenzaldehyde) to the corresponding alcohol (2-methoxybenzyl alcohol).[3] This leads to a decrease in the overall yield of the desired amine. More importantly, its lack of selectivity can lead to the formation of the tertiary amine dimer. For better control and higher selectivity, milder reducing agents are strongly recommended.[7][8]

Troubleshooting Guides

Issue 1: Excessive Dimer (Tertiary Amine) Formation

This is the most common challenge in this synthesis. The root cause is the further reaction of the desired secondary amine product with the starting aldehyde.

Root Cause Analysis and Solutions:

  • Choice of Reducing Agent: The selection of the reducing agent is the most critical factor in controlling over-alkylation.

    • Explanation: A highly reactive reducing agent will reduce both the initially formed imine and the starting aldehyde at comparable rates. It will also readily reduce the iminium ion formed from the secondary amine and another aldehyde molecule. A milder, more selective reducing agent will preferentially reduce the iminium ion intermediate over the aldehyde, thus minimizing the formation of the tertiary amine.

    • Solution: Employ a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7][8] It is particularly effective because its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the reduction of imines and iminium ions over aldehydes. Sodium cyanoborohydride (NaBH₃CN) is another option that is more selective than NaBH₄, but it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[3][7]

  • Reaction Conditions: The order of addition and stoichiometry of reagents can significantly impact the outcome.

    • Explanation: If the reducing agent is present from the very beginning of the reaction in high concentration, it can start reducing the aldehyde before it has a chance to form the imine with ethanamine.

    • Solutions:

      • Stepwise Procedure: First, allow the imine to form by mixing 2-methoxybenzaldehyde and ethanamine in a suitable solvent (like methanol or dichloromethane) for a period before introducing the reducing agent.[2] This ensures a higher concentration of the imine intermediate is present when the reducing agent is added.

      • Slow Addition of Reducing Agent: Add the sodium triacetoxyborohydride portion-wise or as a solution via a syringe pump. This maintains a low concentration of the reducing agent, favoring the reduction of the more reactive imine as it is formed.[9]

      • Stoichiometry: Use a slight excess of the amine (ethanamine) relative to the aldehyde. This can help to drive the initial imine formation to completion and minimize the amount of unreacted aldehyde available for reaction with the secondary amine product.

Visualizing the Dimer Formation Pathway

Dimer_Formation cluster_0 Desired Reaction Pathway cluster_1 Dimer Formation Pathway Aldehyde 2-Methoxy- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Ethanamine Ethanamine Ethanamine Product This compound (Secondary Amine) Imine->Product + [H] (Reduction) Product_Side This compound Iminium_Ion Tertiary Iminium Ion Product_Side->Iminium_Ion + Aldehyde Aldehyde_Side 2-Methoxy- benzaldehyde Dimer Tertiary Amine (Dimer) Iminium_Ion->Dimer + [H] (Reduction)

Caption: Dimer formation occurs when the desired product reacts further.

Issue 2: Presence of 2-Methoxybenzyl Alcohol as a Byproduct

The presence of the alcohol derived from the starting aldehyde indicates a lack of selectivity in the reduction step.

Root Cause Analysis and Solutions:

  • Non-Selective Reducing Agent: As mentioned previously, a strong reducing agent like sodium borohydride (NaBH₄) will readily reduce the aldehyde.

    • Solution: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB).[7][8]

  • Reaction pH: The pH of the reaction medium can influence the rate of both imine formation and aldehyde reduction.

    • Explanation: Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, if the conditions are too acidic, the amine will be protonated and become non-nucleophilic.

    • Solution: The use of sodium triacetoxyborohydride often involves acetic acid as a co-reagent, which helps to maintain an optimal pH for the reaction.[7] If not using STAB, careful control of pH with a mild acid catalyst is recommended.

Experimental Protocol: Optimized Synthesis Using Sodium Triacetoxyborohydride

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate the reaction.[8]
Reagents 2-methoxybenzaldehyde (1.0 eq), Ethanamine (1.2-1.5 eq), Sodium triacetoxyborohydride (1.2-1.5 eq)A slight excess of the amine drives imine formation. An excess of the reducing agent ensures complete conversion.
Temperature 0 °C to Room TemperatureThe initial reaction can be started at a lower temperature to control the initial exotherm, then allowed to warm to room temperature.[10]
Procedure 1. Dissolve 2-methoxybenzaldehyde and ethanamine in the solvent. 2. Stir for 20-30 minutes to allow for imine formation. 3. Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. 4. Allow the reaction to stir at room temperature for 12-24 hours. 5. Monitor the reaction by TLC or LC-MS.This stepwise addition minimizes the reduction of the aldehyde and the formation of the tertiary amine dimer.[2]
Work-up Quench with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.The basic wash removes unreacted acid and other aqueous-soluble impurities.
Issue 3: Difficulty in Purifying the Product

Even with optimized conditions, small amounts of the tertiary amine dimer and other impurities may be present.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired secondary amine from the more nonpolar tertiary amine dimer and any unreacted aldehyde.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. The less polar tertiary amine will elute before the more polar secondary amine.

  • Acid-Base Extraction: This technique can be used to separate amines from non-basic impurities.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The secondary and tertiary amines will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

      • Extract the free amines back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified amines.

    • Note: This method will not separate the secondary and tertiary amines from each other but is useful for removing non-basic impurities like unreacted aldehyde or 2-methoxybenzyl alcohol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (TLC/LC-MS Analysis) CheckPurity Is the desired product pure? Start->CheckPurity HighDimer High Dimer Content? CheckPurity->HighDimer No End Pure Product Obtained CheckPurity->End Yes OtherImpurities Other Impurities Present? HighDimer->OtherImpurities No OptimizeReaction Optimize Reaction Conditions: Use STAB Stepwise addition Control stoichiometry HighDimer->OptimizeReaction Yes PurifyColumn Purify by Column Chromatography OtherImpurities->PurifyColumn Yes (Dimer Present) PurifyAcidBase Purify by Acid-Base Extraction (for non-basic impurities) OtherImpurities->PurifyAcidBase Yes (Non-basic) End_Fail Consult Further Literature OtherImpurities->End_Fail No OptimizeReaction->Start PurifyColumn->End PurifyAcidBase->PurifyColumn

Caption: A systematic approach to troubleshooting the synthesis.

References

Sources

Technical Support Center: Addressing Solubility Issues of N-(2-methoxybenzyl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxybenzyl)ethanamine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Solubility Problems

Question 1: My this compound salt isn't dissolving in my aqueous buffer. What are the first steps I should take?

Answer:

Initial solubility issues are common and can often be resolved with a systematic approach. Before considering more complex solutions, start with these fundamental troubleshooting steps:

  • pH Adjustment: As an amine, the solubility of this compound is highly dependent on pH.[1][2] The protonated (ionized) form of the amine is significantly more water-soluble than the neutral free base. Ensure the pH of your aqueous buffer is at least 2 pH units below the pKa of the this compound to maintain it in its ionized, more soluble state. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[2][3]

  • Temperature Modification: For most solid compounds, solubility increases with temperature.[4][5] You can try gently warming the solution while stirring. However, be cautious and ensure that your compound is thermally stable to avoid degradation.

  • Particle Size Reduction: Decreasing the particle size of your solid salt increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[1][6][7] This can be achieved through techniques like micronization.[5]

  • Consider a Co-solvent: If working with a purely aqueous system is not strictly necessary, the addition of a water-miscible organic co-solvent can significantly enhance solubility.[5]

Question 2: I'm observing inconsistent solubility results between batches of the same salt. What could be the cause?

Answer:

Inconsistent solubility is a frustrating issue that often points to variations in the solid-state properties of your material. Here are the most likely culprits:

  • Polymorphism: Your this compound salt may exist in different crystalline forms, known as polymorphs.[8][9] These different forms can have distinct physical properties, including solubility and dissolution rate. One batch might be a more soluble, metastable form, while another could be a less soluble, more stable form.

  • Presence of Amorphous Content: Amorphous material, which lacks a long-range ordered crystal structure, is generally more soluble than its crystalline counterpart.[4] Variations in the amount of amorphous content from batch to batch will lead to inconsistent solubility measurements.

  • Hydration State (Solvates): If the salt has formed a hydrate (a complex with water) or a solvate (a complex with a solvent), its solubility can be different from the anhydrous form. The specific form present may vary depending on the crystallization and drying processes used for each batch.

Recommended Action:

To investigate these possibilities, it is crucial to characterize your different batches using solid-state analytical techniques.[10]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique to identify the crystalline form (polymorph) and to detect the presence of any new or different forms between batches.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect polymorphic transitions, which can help in identifying and differentiating polymorphs.[12]

  • Thermogravimetric Analysis (TGA): TGA is useful for determining the presence of water or other solvents in the crystal lattice, helping to identify hydrates or solvates.[13]

By comparing the XRPD, DSC, and TGA data of your different batches, you can identify any variations in their solid-state form that could explain the inconsistent solubility.

Section 2: Advanced Solubility Challenges

Question 3: My this compound hydrochloride salt initially dissolves in my formulation, but a precipitate forms over time. What is happening?

Answer:

This phenomenon is likely due to a process called salt disproportionation .[14] This is the conversion of the more soluble salt form back into its less soluble, neutral free base.[14][15]

Causality:

Disproportionation is a solution-mediated process that can occur even in what appears to be a solid formulation due to the presence of microenvironments of moisture.[14] It is governed by the pH of the solution. If the pH of the solution rises to a certain point (above the pHmax of the salt), the equilibrium will shift, favoring the formation of the free base, which then precipitates out of solution due to its lower solubility.[16]

Factors that can trigger disproportionation include:

  • Interaction with Basic Excipients: Common pharmaceutical excipients with a basic character can raise the microenvironmental pH, leading to disproportionation.[17]

  • High Humidity: Exposure to high humidity can provide the necessary aqueous microenvironment for the disproportionation reaction to occur.[14]

Troubleshooting Steps:

  • Control the Microenvironment pH: If your formulation contains other excipients, ensure they are not basic. If a basic excipient is necessary, consider adding a pH-modifying agent (an acidifier) to maintain a low pH and keep the this compound protonated.

  • Select a More Stable Salt Form: Salts of strong acids are generally less prone to disproportionation. If you are using a salt of a weak acid, consider screening for salts of stronger acids. The solubility of the salt itself also plays a role; highly soluble salts can be more susceptible to disproportionation.[17]

  • Control Moisture Content: During manufacturing and storage, it is important to control the humidity to minimize the risk of disproportionation.

Question 4: I am trying to dissolve my this compound hydrochloride in a chloride-containing buffer and the solubility is lower than in a non-chloride buffer. Why is this?

Answer:

You are observing the common-ion effect .[18][19]

Causality:

The dissolution of this compound hydrochloride is an equilibrium process:

[this compound-H]Cl (solid) ⇌ [this compound-H]+ (aq) + Cl- (aq)

According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, the chloride ion, which is the "common ion") to the solution, the equilibrium will shift to the left, favoring the solid, undissolved salt.[18][20] This results in a decrease in the overall solubility of your salt.

Troubleshooting and Considerations:

  • Buffer Selection: When preparing solutions of your hydrochloride salt, it is best to avoid buffers that contain a high concentration of chloride ions if you want to maximize solubility. Consider using alternative buffer systems like phosphate or citrate buffers.

  • Relevance to In Vivo Conditions: This is an important consideration for drug development, as the high chloride concentration in the stomach can potentially reduce the dissolution rate and bioavailability of a hydrochloride salt.[7]

Experimental Protocols & Data
Protocol 1: High-Throughput Salt Screening

This protocol provides a general method for screening different counter-ions to find a salt form of this compound with optimal solubility and stability.

Materials:

  • This compound free base

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, phosphoric, tartaric, citric)

  • A variety of crystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • 96-well plates

  • Automated liquid handler (optional)

  • Centrifuge with plate rotor

  • XRPD instrument

  • DSC instrument

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound free base in a suitable solvent. Also, prepare stock solutions of the various acids at a stoichiometric equivalent.

  • Mixing: In a 96-well plate, combine the free base solution with each of the acid solutions.

  • Crystallization: Subject the plate to a temperature profile. For example, heat to 60°C for 1 hour with stirring, then cool slowly to 5°C.[21]

  • Isolation: If crystals have formed, isolate them by centrifugation and removal of the supernatant. If no crystals have formed, allow the solvent to evaporate slowly.

  • Drying: Air-dry the resulting solids.

  • Characterization:

    • Perform XRPD analysis on each well to identify unique crystalline patterns, indicating the formation of new salt forms.[21]

    • For promising new salt forms, perform further characterization with DSC to determine thermal properties.

  • Solubility Assessment: Determine the aqueous solubility of the physically stable and unique salt forms identified.

Protocol 2: Kinetic and Thermodynamic Solubility Measurement

It is important to distinguish between kinetic and thermodynamic solubility, as they provide different information about your compound.

  • Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It is a high-throughput method often used in early drug discovery.[22]

  • Thermodynamic Solubility: Measures the equilibrium solubility of a solid compound in a buffer. It is a more accurate representation of the true solubility and is important for later-stage development.[23][24]

Kinetic Solubility Assay (Shake-Flask Method):

  • Prepare a 10 mM stock solution of your this compound salt in DMSO.

  • Add a small volume of the DMSO stock to your aqueous buffer in a microplate well.

  • Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).[22]

  • Filter the solution to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[23]

Thermodynamic Solubility Assay (Shake-Flask Method):

  • Add an excess amount of the solid this compound salt to a vial containing your aqueous buffer.

  • Shake the vial at a controlled temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[22]

  • Filter the suspension to remove the undissolved solid.

  • Measure the concentration of the dissolved compound in the filtrate, typically by HPLC-UV.

Data Presentation

Table 1: Illustrative Solubility Data for Different this compound Salts

Salt FormCounter-ionKinetic Solubility in PBS (pH 7.4) (µg/mL)Thermodynamic Solubility in Water (µg/mL)
HydrochlorideHCl150250
MesylateCH₃SO₃H250400
PhosphateH₃PO₄5080
TartrateC₄H₆O₆120180

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Start Problem Poor Salt Solubility Start->Problem Step1 Adjust pH (2 units below pKa) Problem->Step1 Step2 Increase Temperature Step1->Step2 If not resolved Resolved Issue Resolved Step1->Resolved If resolved Step3 Reduce Particle Size Step2->Step3 If not resolved Step2->Resolved If resolved Step4 Consider Co-solvent Step3->Step4 If not resolved Step3->Resolved If resolved Step4->Resolved If resolved

Caption: Initial troubleshooting workflow for poor salt solubility.

G cluster_1 Salt Disproportionation Mechanism Salt Soluble Salt Form (R-NH2+-X-) Dissolved Dissolved Ions (R-NH2+ + X-) Salt->Dissolved Equilibrium pH Increase Dissolved->Equilibrium FreeBase Insoluble Free Base (R-NH + H+) Trigger Trigger: - Basic Excipient - High Humidity Trigger->Equilibrium Equilibrium->FreeBase Precipitation

Caption: Mechanism of salt disproportionation leading to precipitation.

References
  • Vertex AI Search. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr.
  • ResearchGate. (2026). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF.
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  • PubMed. (n.d.). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs).
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  • NIH. (n.d.). 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem.
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  • ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • ResearchGate. (2025). Characterisation of salts of drug substances | Request PDF.
  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts.
  • ResearchGate. (2025). (PDF)
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.
  • ResearchGate. (2025). (PDF)
  • Malvern Panalytical. (2022, July 13). How complementary techniques boost XRPD in solid form analysis.
  • Khan Academy. (n.d.). The common-ion effect (video) | Equilibrium.
  • (2017, August 1).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • (2010, March 1).
  • ResearchGate. (n.d.). (PDF) Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II.
  • AKJournals. (2004, October 31). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2).
  • Oreate AI. (2026, January 19).
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • (2025).
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • NIH. (n.d.). Understanding the differences between cocrystal and salt aqueous solubilities - PMC.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.
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  • ResearchGate. (n.d.). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques | Request PDF.
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  • (n.d.). Exp.
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Validation & Comparative

Comparative Stability Guide: Ortho-, Meta-, and Para-Methoxybenzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and peptidomimetics, methoxybenzylamines act as crucial building blocks and protecting groups. However, their positional isomerism—ortho (2-methoxy) , meta (3-methoxy) , and para (4-methoxy) —dramatically alters their physicochemical stability and shelf-life.

The Core Divergence:

  • Para-methoxybenzylamine (PMB-NH₂): The most synthetically useful (as a cleavable protecting group) but the least stable . It is highly prone to oxidative deamination and carbonate formation due to strong resonance donation (+R).

  • Meta-methoxybenzylamine: The most stable isomer. The methoxy group acts primarily as an electron-withdrawing group (-I) at the meta position, reducing the nucleophilicity of the nitrogen and the electron density at the benzylic carbon, thereby retarding oxidation.

  • Ortho-methoxybenzylamine: Exhibits intermediate stability. While it possesses resonance capability, steric hindrance often twists the methoxy group out of planarity, dampening the electronic overlap compared to the para isomer.

Chemical & Physical Profile

The stability of these amines is governed by the Hammett Substituent Constants (


) , which quantify the electronic influence of the methoxy group on the reaction center (the benzylic amine).
FeaturePara- (4-OMe) Meta- (3-OMe) Ortho- (2-OMe)
CAS Number 2393-23-9696-61-76850-57-3
Electronic Effect Strong Donation (+R dominates)Withdrawal (-I dominates)Mixed (+R / -I) + Steric
Hammett

-0.27 (Electron Donating)+0.12 (Electron Withdrawing)N/A (Ortho effects are steric-dependent)
Basicity (Predicted pKa) ~9.5 (Most Basic)~9.1 (Least Basic)~9.3
Oxidative Stability Low (Rapid degradation)High (Resistant)Moderate
Air Sensitivity (CO₂) High (Forms carbamates rapidly)Low Moderate

Technical Insight: The negative


 value of the para-isomer indicates high electron density, which facilitates the abstraction of the benzylic hydrogen—the rate-limiting step in oxidative degradation [1].

Mechanistic Stability Analysis

To understand why the para isomer degrades, we must look at the resonance stabilization of the oxidative intermediates.

Electronic Resonance Visualization

The methoxy group in the para position can donate electrons into the ring, pushing electron density onto the benzylic carbon. This makes the benzylic C-H bonds more hydridic and susceptible to oxidation by atmospheric oxygen or radical initiators.

ElectronicEffects Para Para-Methoxy (+R Effect) BenzylicC Benzylic Carbon (Electron Density) Para->BenzylicC Increases e- Density (Resonance) Meta Meta-Methoxy (-I Effect) Meta->BenzylicC Decreases e- Density (Induction) Oxidation Oxidative Deamination BenzylicC->Oxidation High Density = Faster Reaction

Figure 1: Electronic influence of methoxy positioning on benzylic electron density. The Para isomer activates the benzylic position, accelerating oxidation.

Degradation Pathway (The "Almond" Smell)

Researchers often note an almond-like odor in aged bottles of 4-methoxybenzylamine. This is anisaldehyde , the product of oxidative deamination.

Mechanism:

  • H-Abstraction: Atmospheric oxygen abstracts a benzylic proton.

  • Imine Formation: The radical intermediate collapses to a Schiff base (imine).

  • Hydrolysis: Trace moisture hydrolyzes the imine to the aldehyde and ammonia.

Degradation Amine R-C6H4-CH2-NH2 (Amine) Radical [R-C6H4-CH-NH2]• (Benzylic Radical) Amine->Radical O2 / Light (-H•) Imine R-C6H4-CH=NH (Imine Intermediate) Radical->Imine -e- / -H+ Aldehyde R-C6H4-CHO (Anisaldehyde) Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia

Figure 2: Oxidative deamination pathway. Para-methoxybenzylamine undergoes this transformation significantly faster than Meta or Ortho isomers.

Experimental Comparison Protocols

As a scientist, you should not rely solely on vendor labels. Use these self-validating protocols to assess the quality of your reagents before critical syntheses.

Protocol A: Accelerated Oxidative Stress Test

Use this to determine if a batch is robust enough for long-term storage or requires re-purification.

Reagents:

  • Test Amine (Ortho, Meta, Para)

  • Acetonitrile (HPLC grade)

  • Hydrogen Peroxide (30% aq) – Oxidative stressor

Methodology:

  • Preparation: Dissolve 50 mg of the amine in 5 mL of Acetonitrile.

  • T0 Sampling: Remove 500 µL immediately for HPLC/GC analysis (Reference Standard).

  • Stressing: Add 50 µL of 30% H₂O₂ to the remaining solution. Vortex and incubate at 40°C.

  • Monitoring: Sample every 60 minutes for 4 hours.

  • Analysis: Monitor the appearance of the corresponding aldehyde peak (e.g., Anisaldehyde for the para isomer).

Expected Results:

  • Para: Rapid appearance of aldehyde peak within 1 hour.

  • Ortho: Slower appearance; significant degradation by hour 3.

  • Meta: Minimal aldehyde formation; likely <5% degradation after 4 hours.

Protocol B: Carbonate Detection (NMR Validation)

Benzylamines greedily absorb CO₂ from the air to form solid carbamates (white crust).

Methodology:

  • Take a small aliquot of the amine (neat liquid) that has been stored.

  • Dissolve in DMSO-d6 (Chloroform-d can be acidic and mask the effect).

  • Acquire a ¹H-NMR.

  • Diagnostic Signal: Look for a broad singlet or new methylene signals shifted downfield (~4.0–4.2 ppm) distinct from the benzylic amine signal (~3.7 ppm).

  • Causality: The Para isomer is the most basic (highest pKa); therefore, it is the most nucleophilic toward CO₂ and will show the highest carbonate contamination.

Storage and Handling Recommendations

Based on the stability hierarchy (Meta > Ortho > Para ), adopt the following storage tiers:

IsomerStorage TierProtocol
Para Critical Store under Argon/Nitrogen at 2-8°C. Seal with Parafilm. Re-distill if yellowing occurs.
Ortho Standard Store in a cool, dark cabinet. Ensure cap is tight to prevent CO₂ ingress.
Meta Robust Ambient storage is generally acceptable, though cool/dark is preferred for GLP compliance.

Purification Tip: If your para-methoxybenzylamine has turned yellow (aldehyde formation) or has white solids (carbonate), dissolve in diethyl ether, wash with 1M NaOH (to remove carbonate/aldehyde adducts), dry over MgSO₄, and distill under reduced pressure.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 9 on Oxidative Deamination).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxybenzylamine.[1][2] Safety Data Sheet & Stability Data.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for electronic effects on pKa).

Sources

Comparative Guide: Cross-Reactivity of N-(2-methoxybenzyl)ethanamine (25H-NBOMe) in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)ethanamine, often referred to in forensic literature as 25H-NBOMe or simply the "NBOMe backbone," represents a critical challenge in modern toxicology. It serves as both a metabolic fragment and a structural precursor to the potent 25*-NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe).

The Core Finding: Unlike traditional phenethylamines (e.g., 2C-B, MDMA), the N-(2-methoxybenzyl) moiety introduces significant steric bulk at the nitrogen atom. This modification renders the molecule largely undetectable by standard amphetamine/methamphetamine immunoassays , leading to high false-negative rates in clinical screenings despite the presence of severe sympathomimetic toxicity.

This guide objectively compares the performance of standard immunoassays against dedicated designer drug kits and mass spectrometry, providing actionable protocols for validation.

Structural Mechanism of Interference

To understand the cross-reactivity profile, one must analyze the antibody-antigen interaction. Standard amphetamine antibodies are typically raised against immunogens where the primary amine is exposed or linked via the phenyl ring.

  • Amphetamine/Methamphetamine: Small, linear molecules that fit deeply into the antibody binding pocket.

  • This compound: The bulky benzyl group attached to the nitrogen creates a "steric clash," preventing the molecule from entering the binding pocket of antibodies designed for simple amines.

Visualization: Steric Hindrance in Antibody Binding

AntibodyInteraction Ab_Amp Standard Amphetamine Antibody (Target: Primary/Secondary Amine) Interaction_Pos Signal Generated (Positive Result) Ab_Amp->Interaction_Pos  Binds   Interaction_Neg Binding Blocked (False Negative) Ab_Amp->Interaction_Neg  Steric Hindrance   Target_Amp Amphetamine Antigen (Fits Binding Pocket) Target_Amp->Interaction_Pos Target_NBOMe This compound (Bulky N-Benzyl Group) Target_NBOMe->Interaction_Neg  Cannot Enter Pocket  

Figure 1: Mechanism of false negatives. The N-benzyl group (red pathway) physically obstructs the binding site of standard amphetamine antibodies.

Comparative Analysis: Assay Performance

The following comparison evaluates three detection modalities. Data is synthesized from forensic validation studies (e.g., Journal of Analytical Toxicology, Forensic Science International) and manufacturer specifications (Randox, Neogen).

Table 1: Cross-Reactivity Profile Comparison[1][2][3]
FeatureStandard Amphetamine ELISA Dedicated NBOMe ELISA LC-MS/MS (Gold Standard)
Target Analyte d-Amphetamine / Methamphetamine25I-NBOMe / N-benzyl moietySpecific Mass/Charge Ratio
Cross-Reactivity (NBOMe) < 1.0% (Negligible)100% (High Specificity)N/A (Definitive ID)
LOD (Limit of Detection) 300 - 1000 ng/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Clinical Utility Ineffective for NBOMe screening.Essential for targeted screening.Required for confirmation.
Interference Risk High (False Negatives)Low (Specific to N-benzyls)None (Molecular Fingerprint)
Detailed Performance Breakdown
A. Standard Amphetamine/Methamphetamine Kits (e.g., EMIT, CEDIA)
  • Observation: Most commercial kits (Roche, Siemens, Abbott) show <1% cross-reactivity with this compound at physiological concentrations (1–10 ng/mL).

  • Implication: A patient overdosing on an NBOMe compound will likely screen negative for amphetamines, potentially leading to misdiagnosis (e.g., assuming a psychiatric break rather than toxic ingestion).

  • Data Point: Studies indicate that concentrations exceeding 10,000 ng/mL are often required to trigger a positive result on standard amphetamine screens, a level rarely survivable in humans.

B. Dedicated Designer Drug ELISA (e.g., Randox, Neogen)
  • Observation: These assays utilize antibodies specifically raised against the N-(2-methoxybenzyl) scaffold.

  • Performance: They demonstrate high sensitivity (LOD ~1 ng/mL) and broad cross-reactivity across the 25-series (25I, 25C, 25B) due to the shared benzyl backbone.

  • Recommendation: These are the only viable immunoassay screening tools for this class of compounds.

C. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1]
  • Role: The absolute reference method.

  • Metabolite Tracking: LC-MS/MS protocols must target both the parent drug (often unstable) and the 25H-NBOMe metabolite/fragment, which persists longer in urine.

Experimental Protocol: Validating Cross-Reactivity

If your laboratory intends to verify the cross-reactivity of this compound on your existing amphetamine line, follow this "Spike and Recovery" protocol.

Protocol: Cross-Reactivity Determination

Objective: Determine the concentration of this compound required to trigger a positive result at the standard amphetamine cutoff (e.g., 500 ng/mL).

Materials:

  • Drug-free urine pool (verified negative by LC-MS).

  • Certified Reference Material (CRM) for this compound (or 25I-NBOMe as proxy).

  • Standard Amphetamine ELISA/EMIT Kit.

Step-by-Step Methodology:

  • Preparation of Calibrators:

    • Prepare a stock solution of the analyte at 100 µg/mL in methanol.

    • Spike drug-free urine to create a logarithmic concentration series:

      • 0 ng/mL (Blank)

      • 100 ng/mL

      • 1,000 ng/mL

      • 10,000 ng/mL[2]

      • 100,000 ng/mL

  • Assay Execution:

    • Run the standard amphetamine calibrators (0, 500, 1000 ng/mL d-amphetamine) to establish the cutoff absorbance.

    • Run the spiked NBOMe samples in triplicate.

  • Calculation:

    • Plot Absorbance (y-axis) vs. Concentration (x-axis, log scale).

    • Identify the concentration of NBOMe that produces an absorbance equivalent to the 500 ng/mL d-amphetamine cutoff.

    • Formula:

      
      
      
  • Interpretation:

    • If the result is <1%, the assay is non-cross-reactive for clinical purposes.

Visualization: Validation Workflow

ValidationProtocol Start Start Validation Spike Spike Urine with NBOMe (0-100k ng/mL) Start->Spike RunAssay Run Standard Amphetamine ELISA Spike->RunAssay Compare Compare Absorbance to Cutoff (500ng) RunAssay->Compare Decision Is Absorbance < Cutoff? Compare->Decision Result_Low Low Cross-Reactivity (<1%) Decision->Result_Low Yes (High Conc Required) Result_High High Cross-Reactivity (Potential False Pos) Decision->Result_High No (Low Conc Trigger)

Figure 2: Decision tree for validating cross-reactivity in the laboratory.

Conclusion

For researchers and drug development professionals, the data is clear: Standard amphetamine immunoassays are insufficient for detecting this compound or its parent NBOMe compounds.

The structural modification of the N-benzyl group effectively "hides" the molecule from standard antibodies. Laboratories suspecting NBOMe toxicity must not rely on a negative amphetamine screen. Instead, they should implement specific designer drug ELISA panels or proceed directly to LC-MS/MS confirmation targeting the specific 25H-NBOMe fragment.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [3]

  • Poklis, J. L., et al. (2014). "Postmortem detection of 25I-NBOMe in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry." Journal of Analytical Toxicology, 38(2), 113-121.

  • Randox Toxicology. (2024).[4] DoA I & II ELISA Product Guide: Specificity of NBOMe Assays.

  • Neogen Corporation. (2016). ELISA Detection of Amphetamine Designer Drugs: Cross-reactivity profiles.

  • Stellpflug, S. J., et al. (2014). "2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing." Journal of Medical Toxicology, 10(1), 45-50.

Sources

A Spectroscopic Comparison of N-(2-methoxybenzyl)ethanamine and its Positional Isomers: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed spectroscopic comparison of N-(2-methoxybenzyl)ethanamine and its positional isomers, N-(3-methoxybenzyl)ethanamine and N-(4-methoxybenzyl)ethanamine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical role of spectroscopic techniques in unequivocally differentiating these closely related structures. We delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering not just data, but the underlying principles and experimental rationale. Detailed, self-validating protocols are provided to ensure reproducibility and scientific integrity. The comparative analysis herein serves as a practical reference for the unambiguous identification and characterization of these important chemical entities.

Introduction

Chemical Significance of Methoxybenzylamine Derivatives in Drug Discovery

N-benzylmethoxy derivatives are a significant class of compounds in medicinal chemistry and drug discovery. They are often investigated as potent agonists for serotonin receptors, such as the 5-HT2A receptor, which plays a crucial role in various neurological processes.[1] The addition of an N-(methoxybenzyl) group to a phenethylamine backbone can dramatically increase binding affinity and functional activity at these receptors.[2] This makes the precise structural characterization of these molecules paramount, as even minor positional changes of a methoxy group can significantly alter their pharmacological profile.

The Isomeric Challenge: Why Spectroscopic Differentiation is Critical
Scope of this Guide: A Comparative Analysis of N-(ortho, meta, para-methoxybenzyl)ethanamine

This guide will provide a head-to-head comparison of the spectroscopic data for the three positional isomers of N-(methoxybenzyl)ethanamine. We will explore how the position of the methoxy group on the benzyl ring influences the signals in:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the proton and carbon frameworks.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional group vibrations.

  • Mass Spectrometry (MS): To analyze fragmentation patterns that can distinguish the isomers.

We will present representative data, discuss the theoretical basis for the observed differences, and provide standardized protocols for acquiring high-quality, reproducible data.

Experimental Design & Rationale

Synthesis of N-(methoxybenzyl)ethanamine Isomers

A common and reliable method for the synthesis of these secondary amines is through reductive amination.[2] This two-step, one-pot reaction involves the condensation of the appropriate methoxybenzaldehyde isomer with ethanamine to form an imine intermediate, which is then reduced in situ to the desired N-(methoxybenzyl)ethanamine.

Causality of Experimental Choices:

  • Choice of Reagents: Methoxybenzaldehyde isomers and ethanamine are readily available starting materials.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting the imine to the amine without affecting the aromatic ring or the methoxy group.

  • Solvent: Methanol or ethanol are good solvents for both the reactants and the reducing agent, facilitating a homogenous reaction mixture.

G cluster_synthesis Reductive Amination Workflow Methoxybenzaldehyde Methoxybenzaldehyde Imine_Intermediate Imine_Intermediate Methoxybenzaldehyde->Imine_Intermediate Condensation Ethanamine Ethanamine Ethanamine->Imine_Intermediate Final_Product Final_Product Imine_Intermediate->Final_Product Reduction NaBH4 NaBH4 NaBH4->Imine_Intermediate

Caption: Reductive amination workflow for synthesizing N-(methoxybenzyl)ethanamine isomers.

Spectroscopic Techniques Employed: A Justification

The selection of NMR, FT-IR, and MS is deliberate, as each technique provides complementary information essential for a complete structural elucidation.

  • 2.2.1. Nuclear Magnetic Resonance (NMR): Probing the Molecular Skeleton NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of atoms in a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a map of the carbon backbone. The chemical shifts in NMR are highly sensitive to the electronic effects of substituents on the aromatic ring, making it a powerful tool for isomer differentiation.[5]

  • 2.2.2. Infrared (IR) Spectroscopy: Identifying Functional Groups FT-IR spectroscopy measures the vibrations of bonds within a molecule. While many of the fundamental vibrations will be similar across the isomers (e.g., C-H, N-H, C-O stretches), the "fingerprint region" (below 1500 cm⁻¹) and the patterns of aromatic C-H bending vibrations can provide distinguishing features.

  • 2.3.3. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and, crucially, a unique fragmentation pattern. While the molecular ion peak will be identical for all isomers, the relative abundances of fragment ions can differ significantly. This is particularly true for ortho-isomers, which can exhibit unique fragmentation pathways due to the proximity of the substituents (the "ortho effect").[4] The methoxybenzyl fragment (m/z 121) is often a prominent peak in the mass spectra of these compounds.[2]

Spectroscopic Data & Comparative Analysis

The following sections present a comparative analysis of the expected spectroscopic data for the three isomers.

¹H NMR Spectroscopy: The Impact of Methoxy Group Position

The position of the electron-donating methoxy group (-OCH₃) significantly influences the chemical shifts of the aromatic protons.

Proton Assignment This compound (ortho) N-(3-methoxybenzyl)ethanamine (meta) N-(4-methoxybenzyl)ethanamine (para)
-CH₃ (ethyl) Triplet, ~1.1 ppmTriplet, ~1.1 ppmTriplet, ~1.1 ppm
-CH₂- (ethyl) Quartet, ~2.7 ppmQuartet, ~2.7 ppmQuartet, ~2.7 ppm
-CH₂- (benzyl) Singlet, ~3.7 ppmSinglet, ~3.7 ppmSinglet, ~3.7 ppm
-OCH₃ Singlet, ~3.8 ppmSinglet, ~3.8 ppmSinglet, ~3.8 ppm
Aromatic H's Multiplet, ~6.8-7.3 ppmMultiplet, ~6.7-7.2 ppmTwo Doublets, ~6.8 & 7.2 ppm

Key Differentiating Feature: The aromatic region is the most informative. The para-isomer will show a classic, clean pair of doublets due to the symmetry of the molecule. The ortho and meta isomers will exhibit more complex multiplet patterns due to the different coupling relationships between the aromatic protons.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Environment

The electronic effect of the methoxy group also influences the ¹³C chemical shifts of the aromatic carbons.

Carbon Assignment Expected δ (ppm) Range Notes on Isomeric Differences
-CH₃ (ethyl) ~15 ppmMinimal difference between isomers.
-CH₂- (ethyl) ~45 ppmMinimal difference between isomers.
-CH₂- (benzyl) ~54 ppmMinimal difference between isomers.
-OCH₃ ~55 ppmMinimal difference between isomers.
Aromatic C's ~110-140 ppmSignificant differences expected. The carbon directly attached to the -OCH₃ group will be shifted downfield (~157-160 ppm). The pattern of the other aromatic carbon signals will be unique for each isomer.
Aromatic C-O ~157-160 ppmThe chemical shift of the ipso-carbon.
FT-IR Spectroscopy: Vibrational Fingerprints
Vibrational Mode Expected Wavenumber (cm⁻¹) Range Notes on Isomeric Differences
N-H Stretch (secondary amine) 3300-3500 (weak, broad)Generally similar across isomers.
C-H Stretch (aromatic) 3000-3100Generally similar across isomers.
C-H Stretch (aliphatic) 2850-2960Generally similar across isomers.
C=C Stretch (aromatic) 1450-1600Minor shifts in peak positions and intensities.
C-O Stretch (aryl ether) 1230-1270 (asymmetric), 1020-1075 (symmetric)The exact position of these strong bands may shift slightly.
C-H Out-of-Plane Bending 700-900This region is highly diagnostic for the substitution pattern on the benzene ring. ortho: ~750 cm⁻¹, meta: ~700-800 and 800-900 cm⁻¹, para: ~800-850 cm⁻¹.
Mass Spectrometry: Fragmentation Patterns

Under EI-MS, all three isomers will exhibit a molecular ion peak (M⁺) at m/z 165. The key to differentiation lies in the relative abundance of the fragment ions.

  • Base Peak: The most intense peak for all three isomers is expected to be the methoxybenzyl cation at m/z 121 . This is formed by cleavage of the C-N bond between the benzyl group and the nitrogen atom.[2]

  • Other Key Fragments:

    • m/z 91: Tropylium ion, formed from the benzyl fragment after rearrangement.

    • m/z 44: [CH₃-CH=NH₂]⁺, the ethylamine fragment.

  • The Ortho Effect: The this compound isomer may show a unique fragment due to the proximity of the methoxy group to the amine side chain, potentially leading to a fragment corresponding to the loss of methanol (CH₃OH) from the molecular ion.

Standard Operating Protocols (SOPs)

To ensure data integrity and comparability, the following standardized protocols are recommended.

SOP for NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

G cluster_nmr NMR Workflow Weigh_Sample Weigh 5-10 mg of Analyte Dissolve Dissolve in 0.7 mL CDCl3 with TMS Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum (400 MHz) Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process_Data Process and Analyze Spectra Acquire_13C->Process_Data

Caption: Standardized workflow for NMR sample preparation and data acquisition.

SOP for FT-IR (ATR) Analysis
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan:

    • Spectral Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform an ATR correction on the resulting spectrum.

SOP for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a quadrupole or ion trap mass spectrometer with an EI source.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.[7]

    • Ionization Energy: 70 eV.

    • Mass Range: 40-450 amu.

Conclusion: A Spectroscopic Signature for Each Isomer

The unambiguous differentiation of N-(methoxybenzyl)ethanamine positional isomers is readily achievable through a systematic application of standard spectroscopic techniques.

  • N-(4-methoxybenzyl)ethanamine (para): Is easily identified by its simple, symmetric pattern in the aromatic region of the ¹H NMR spectrum (two doublets).

  • N-(3-methoxybenzyl)ethanamine (meta): Shows a complex multiplet in the ¹H NMR aromatic region and a characteristic out-of-plane bending pattern in the FT-IR spectrum.

  • This compound (ortho): Also presents a complex ¹H NMR aromatic multiplet but can be distinguished from the meta isomer by its unique C-H out-of-plane bending in the FT-IR and potentially unique fragmentation pathways in its mass spectrum due to the "ortho effect."

By combining the data from ¹H NMR, ¹³C NMR, FT-IR, and MS, a unique and definitive spectroscopic signature can be established for each isomer, ensuring accurate identification for research, development, and quality control purposes.

References

  • ResearchGate. (n.d.). Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine...
  • Journal of Mass Spectrometry. (2016, October). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof.
  • LJMU Research Online. (n.d.). This compound (25I-NBOMe).
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Longdom Publishing. (n.d.). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol.
  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I.
  • Jackson, G. (2019, April 1). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria.
  • SWGDRUG.org. (2014, November 4). 25I-NB4OMe.
  • SWGDrug. (2014, October 16). 25C-NB4OMe.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • PubChem. (n.d.). 25I-NBOMe.
  • SpectraBase. (n.d.). 2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine - Optional[MS (GC)] - Spectrum.
  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • PubChem. (n.d.). 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
  • ResearchGate. (2025, August 9). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
  • Royal Society of Chemistry. (n.d.). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • EMCDDA. (n.d.). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from the European Monitoring Centre for Drugs and Drug Addiction.
  • MassBank. (2016, December 12). Benzylamine.
  • ChemicalBook. (n.d.). 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum.
  • ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • ScienceDirect. (2025, August 8). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
  • NIH. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
  • YouTube. (2024, April 8). ortho, meta, para patterns on h nmr.
  • Journal of Analytical Toxicology. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe).

Sources

Benchmarking the performance of N-(2-methoxybenzyl)ethanamine as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of N-(2-methoxybenzyl)ethanamine derivatives (commonly known as the NBOMe class) as high-affinity ligands for the 5-HT2A receptor.[1][2][3][4]

While "this compound" chemically describes a fragment, in drug development this nomenclature refers to the N-benzyl substitution strategy applied to phenethylamine scaffolds (e.g., 2C-H, 2C-I) to generate "super-agonists." This guide analyzes the specific contribution of this moiety to binding affinity, selectivity, and functional potency.[2][4]

Executive Summary: The "Super-Agonist" Scaffold

The addition of an N-(2-methoxybenzyl) group to a phenethylamine backbone transforms moderate-affinity partial agonists (Ki ≈ 10–100 nM) into high-affinity full agonists (Ki < 1 nM). This structural modification locks the ligand into a conformation that stabilizes the active state of the 5-HT2A G-protein-coupled receptor (GPCR), resulting in potency often exceeding that of the endogenous ligand, serotonin (5-HT).

Key Performance Metrics:

  • Affinity Gain: ~100-fold increase over parent phenethylamine.

  • Selectivity: >1000-fold selectivity for 5-HT2A over 5-HT1A.

  • Primary Utility: PET radiotracer development (e.g., [11C]Cimbi-36) and probing GPCR active-state conformation.

Structural Basis of Performance

The superior performance of this ligand stems from a specific molecular interaction within the orthosteric binding pocket of the 5-HT2A receptor.

2.1 The "Anchor" Mechanism

Unlike simple phenethylamines (like 2C-I) which rely primarily on an ionic bond with Asp155 , the NBOMe moiety exploits a secondary hydrophobic cavity:

  • Ionic Lock (Essential): The protonated amine nitrogen forms a salt bridge with Asp155 (3.32) in Transmembrane Helix 3 (TM3).

  • Hydrophobic Extension: The N-benzyl ring extends into a hydrophobic pocket formed by Val156 (3.33) , Phe339 (6.52) , and Trp336 (6.48) .

  • The 2-Methoxy Specificity: The ortho-methoxy group is critical. It creates a steric or electrostatic clash that forces the benzyl ring into a rigid "L-shaped" conformation relative to the phenethylamine core. This rigidity reduces the entropic cost of binding and positions the oxygen lone pair to potentially interact with Ser159 (3.36) or Thr160 , stabilizing the receptor's active state (Gq-coupling).

Comparative Benchmarking

The following data compares the "N-(2-methoxybenzyl)" ligand (25H-NBOMe) and its halogenated derivative (25I-NBOMe) against the parent scaffold (2C-H) and the endogenous standard (Serotonin).

Table 1: Binding Affinity (Ki) and Functional Potency (EC50)
LigandStructure NoteKi (5-HT2A) [nM]EC50 (Ca2+ Flux) [nM]Efficacy (Emax) %Relative Potency*
Serotonin (5-HT) Endogenous Agonist2.515.0100%1.0 (Ref)
2C-H Parent Phenethylamine36045065%0.03
25H-NBOMe Subject Ligand 1.2 3.5 90% 4.2
25I-NBOMe Iodinated Derivative0.0440.2298%68.0
N-Benzyl-2C-H No Methoxy Group18.045.075%0.3
  • Relative Potency calculated against Serotonin (5-HT) based on EC50.

  • Note: The removal of the 2-methoxy group (N-Benzyl-2C-H) results in a ~15x loss of affinity, validating the specific performance contribution of the methoxy substituent.

Experimental Protocols

To replicate these performance metrics, strict synthesis and assay protocols are required.

4.1 Synthesis: Reductive Amination

The standard method for installing the N-(2-methoxybenzyl) ligand is a one-pot reductive amination.

Reagents:

  • Phenethylamine precursor (e.g., 2C-H freebase).

  • 2-Methoxybenzaldehyde (1.1 equivalents).

  • Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 mmol of the phenethylamine in 10 mL MeOH. Add 1.1 mmol of 2-methoxybenzaldehyde. Stir at Room Temperature (RT) for 2-4 hours. Checkpoint: Solution may turn slightly yellow/orange indicating imine formation.

  • Reduction: Cool the solution to 0°C. Slowly add 2.0 mmol of NaBH4 in small portions (exothermic).

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Add 1M HCl dropwise until pH < 2 to decompose excess hydride.

  • Workup: Basify with NaOH to pH > 11. Extract with Dichloromethane (DCM) x3. Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Convert to HCl salt using ethereal HCl for crystallization, or purify via flash column chromatography (DCM:MeOH 95:5).

4.2 Functional Assay: Calcium Mobilization (FLIPR)

To measure the "Super-Agonist" effect (Emax), a functional assay measuring Gq-mediated calcium release is superior to simple radioligand binding.

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor.

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 60 min at 37°C.

  • Ligand Addition: Prepare serial dilutions of this compound derivative in HBSS buffer.

  • Measurement: Add ligand to cells and monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Concentration] to determine EC50.

Visualizing the Mechanism

The following diagram illustrates the pathway from the unique ligand structure to the intracellular signaling cascade that defines its potency.

NBOMe_Mechanism cluster_ligand Ligand Structure cluster_receptor 5-HT2A Receptor Binding Pocket cluster_signal Signal Transduction L1 Phenethylamine Core L2 N-(2-methoxybenzyl) Moiety L1->L2 Linked R1 Asp155 (Ionic Bond) L1->R1 Protonated Amine R2 Hydrophobic Pocket (Val156, Phe339) L2->R2 Steric Fit R3 Active Conformation Stabilization R1->R3 R2->R3 High Affinity S1 Gq Protein Coupling R3->S1 S2 PLC Activation S1->S2 S3 Ca2+ Release (FLIPR Signal) S2->S3

Caption: Mechanistic pathway of N-(2-methoxybenzyl) ligand binding. The specific interaction of the methoxy-benzyl moiety with the hydrophobic pocket (Yellow) stabilizes the receptor in a high-efficacy state (Green), driving potent calcium release.

References

  • Heim, R. (2003).[5] Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. PhD Thesis, Freie Universität Berlin.

  • Braden, M. R., et al. (2006).[5] "Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor." Pharmacology Biochemistry and Behavior, 85(4).

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience, 5(3).

  • Ettrup, A., et al. (2011). "Radiosynthesis and in vivo evaluation of [11C]Cimbi-36, a highly potent and selective 5-HT2A receptor agonist radioligand." Journal of Nuclear Medicine, 52(12).

  • Nichols, D. E. (2016).[5] "Psychedelics."[1][6][7][8][9][10] Pharmacological Reviews, 68(2).

Sources

A Comparative Guide to the Biological Activity of N-(2-methoxybenzyl)ethanamine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of N-(2-methoxybenzyl)ethanamine and its analogues, a class of potent serotonergic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, receptor pharmacology, and structure-activity relationships of these molecules, supported by experimental data and detailed protocols.

Introduction: The Significance of the N-(2-methoxybenzyl) Moiety

The N-(2-methoxybenzyl) substitution on phenethylamine scaffolds, particularly the 2,5-dimethoxyphenethylamine (2C) series, has given rise to a class of compounds known as the NBOMes. This structural modification dramatically enhances the affinity and efficacy of these ligands for the serotonin 2A (5-HT2A) receptor, a key target in neuroscience research and a mediator of psychedelic effects.[1][2] The parent compounds, such as 2C-I, are themselves psychoactive, but the addition of the N-(2-methoxybenzyl) group can increase binding affinity at the human 5-HT2A receptor by over an order of magnitude.[1] This guide will explore the nuances of this enhancement and compare the pharmacological profiles of various analogues.

Synthesis of this compound and Analogues

The primary synthetic route to this compound and its analogues is a classical reductive alkylation procedure.[1][3] This method involves the reaction of a primary amine (the corresponding phenethylamine, e.g., 2C-I) with an appropriate benzaldehyde (e.g., 2-methoxybenzaldehyde) to form an imine intermediate. This intermediate is then reduced to the desired secondary amine.

Below is a generalized workflow for this synthesis:

A Primary Phenethylamine (e.g., 2C-I) C Imine Intermediate A->C Reaction B 2-Methoxybenzaldehyde B->C Reaction E This compound Analogue C->E Reduction D Reducing Agent (e.g., NaBH4) D->E Reduction

Caption: Generalized workflow for the synthesis of this compound analogues via reductive amination.

Comparative Biological Activity

The addition of the N-(2-methoxybenzyl) group profoundly alters the pharmacological profile of phenethylamines. The most significant effect is a dramatic increase in affinity and agonist potency at the 5-HT2A receptor.[1] However, this substitution also influences activity at other monoamine receptors.

The N-2-methoxybenzyl substitution generally leads to:

  • Increased affinity at serotonergic 5-HT2A and 5-HT2C receptors.[4]

  • Increased affinity at adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors.[4][5]

  • Increased interaction with monoamine transporters.[5]

  • Reduced affinity for 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1).[4]

This results in compounds that are exceptionally potent 5-HT2A receptor agonists, often with full agonist activity.[1][6] The table below summarizes the in vitro biological activity of several key this compound analogues and their parent compounds at the human 5-HT2A receptor.

CompoundParent Compound5-HT2A Receptor Affinity (Ki, nM)5-HT2A Receptor Functional Potency (EC50, nM)
25I-NBOMe 2C-I~0.044[1]~0.081[1]
25C-NBOMe 2C-C~0.061[4]~0.13[4]
25B-NBOMe 2C-B~0.12[4]~0.27[4]
25H-NBOMe 2C-H~1.1[4]~2.2[4]
2C-I -~0.75[1]~0.46[1]
2C-C -~2.0[4]~4.1[4]
2C-B -~4.7[4]~8.1[4]
2C-H -~13[4]~28[4]

Note: The exact values can vary between different studies and assay conditions.

Structure-Activity Relationships (SAR)

The data reveals clear structure-activity relationships. The nature of the substituent at the 4-position of the phenyl ring of the phenethylamine core significantly influences potency. Halogenation at this position, particularly with iodine (as in 25I-NBOMe), generally confers the highest affinity and potency for the 5-HT2A receptor among the NBOMe series.[1] The presence and position of the methoxy group on the N-benzyl ring are also critical for high affinity.

In Vivo Effects and Considerations

The high potency of NBOMe compounds at the 5-HT2A receptor translates to significant in vivo effects, including potent hallucinogenic activity.[6] Animal studies, such as the head-twitch response in mice, are used to assess the 5-HT2A-mediated psychoactive potential of these compounds.[1] However, it is crucial to note that these compounds can also exhibit significant toxicity, and numerous cases of severe adverse effects and fatalities have been reported in non-clinical settings.[2][7] Some studies suggest that certain analogues can induce DNA damage.[7]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound and its analogues.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

A Prepare cell membranes expressing 5-HT2A receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin) A->B C Add varying concentrations of the test compound B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Determine the IC50 value of the test compound F->G H Calculate the Ki value using the Cheng-Prusoff equation G->H

Caption: Workflow for a 5-HT2A receptor radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay buffer

    • Test compound at various concentrations (typically a serial dilution) or vehicle for total binding wells.

    • A non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin) for non-specific binding wells.

    • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This protocol measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation. 5-HT2A receptors are Gq-coupled, and their activation leads to the release of intracellular calcium stores.

A Plate cells expressing 5-HT2A receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate to allow for dye de-esterification B->C D Add varying concentrations of the test agonist C->D E Measure the change in fluorescence intensity over time using a plate reader D->E F Determine the maximum fluorescence response for each concentration E->F G Plot the response as a function of the log of the agonist concentration F->G H Determine the EC50 value G->H

Caption: Workflow for a 5-HT2A receptor calcium flux assay.

Detailed Steps:

  • Cell Plating: Seed cells stably or transiently expressing the 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage. Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye and for intracellular esterases to cleave the AM ester, trapping the fluorescent indicator inside the cells.

  • Compound Addition: Prepare a plate with serial dilutions of the test agonist. Using a fluorescence plate reader with an integrated liquid handler, add the agonist solutions to the cell plate.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

  • Data Analysis: For each concentration of the agonist, determine the maximum change in fluorescence from the baseline.

  • EC50 Determination: Plot the maximum fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The N-(2-methoxybenzyl) substitution is a powerful tool for medicinal chemists seeking to develop potent 5-HT2A receptor agonists. This guide has provided a comparative overview of the biological activity of this compound and its analogues, highlighting the dramatic increase in affinity and potency at the 5-HT2A receptor. The provided experimental protocols offer a starting point for researchers to further investigate this fascinating class of compounds. A thorough understanding of their structure-activity relationships is essential for the rational design of novel ligands with tailored pharmacological profiles for research and potential therapeutic applications.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560-571. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info. [Link]

  • Poklis, J. L., Charles, J., Ghafari, H., & Poklis, A. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(8), 613–619. [Link]

  • Herian, M., Wojtas, A., Maćkowiak, M., Bargieła-Wawrzczak, A., Solarz, A., Bysiek, A., ... & Gołembiowska, K. (2021). Toxicological Profile of 25I-NBOMe: Brain Distribution, DNA Damage, Apoptotic Signal and Glial Abnormalities. Research Square. [Link]

  • PubChem. (n.d.). 25I-NBOMe. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Substituenten.
  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2, 5-dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives and differentiation from their 3-and 4-methoxybenzyl analogues-Part I. Microgram J, 9(2), 84-109. [Link]

  • Kamińska, K., Świt, P., & Malek, K. (2021). 2-(4-Iodo-2, 5-dimethoxyphenyl)-N-[(2-methoxyphenyl) methyl] ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of analytical toxicology, 44(9), 947-956. [Link]

Sources

Head-to-head comparison of analytical techniques for N-(2-methoxybenzyl)ethanamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)ethanamine (C₁₀H₁₅NO) serves as a critical synthesis precursor and degradation marker for the highly potent "25x-NBOMe" class of hallucinogens. Its detection is pivotal for forensic profiling of clandestine laboratories and confirming metabolic breakdown in clinical toxicology.

This guide provides a head-to-head technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) using derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

  • Verdict: LC-MS/MS is the superior choice for trace quantification in biological matrices (blood/urine) due to sub-ng/mL sensitivity. GC-MS (with TFAA derivatization) remains the gold standard for bulk seizure analysis and structural isomer differentiation, offering superior spectral library matching.

Analyte Profile & Analytical Challenge

  • Target Analyte: this compound[1][2][3][4][5][6][7][8][9]

  • Molecular Weight: 165.23 g/mol

  • Role: Precursor amine in the reductive amination synthesis of 25I-, 25C-, and 25B-NBOMe; specific hydrolysis degradation product.

  • Analytical Challenges:

    • Secondary Amine Instability: Prone to peak tailing and adsorption on GC liners due to hydrogen bonding.

    • Isomeric Interference: Must be distinguished from meta- (3-methoxy) and para- (4-methoxy) isomers, which have identical masses but distinct pharmacological implications.

    • Thermal Lability: Potential for oxidative degradation in hot GC injection ports.

Deep Dive: GC-MS with Derivatization

The Forensic Standard for Bulk Analysis & Impurity Profiling

Direct injection of secondary amines often yields poor chromatography. To ensure scientific integrity and reproducibility, Chemical Derivatization is required.

Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

Rationale: Acylation replaces the active hydrogen on the secondary amine with a trifluoroacetyl group, reducing polarity and increasing volatility. This eliminates peak tailing and improves mass spectral uniqueness.

Step-by-Step Workflow:

  • Extraction: Dissolve 10 mg of bulk powder in 1 mL Methanol (or extract biological fluid at pH 9.5 into Ethyl Acetate).

  • Evaporation: Evaporate solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Add 50 µL of Ethyl Acetate.

  • Derivatization: Add 50 µL of TFAA (Trifluoroacetic Anhydride) .

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Drying: Evaporate to dryness to remove excess acid/anhydride.

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate for injection.

Performance Metrics (Derivatized)
  • Derivative formed: N-(2-methoxybenzyl)-N-ethyl-2,2,2-trifluoroacetamide.

  • Mass Shift: +96 Da (Replaces H [1] with COCF₃ [97]).

  • Key Ions (EI Source):

    • m/z 121: 2-methoxybenzyl cation (Base Peak).

    • m/z 91: Tropylium ion (Diagnostic).

    • m/z 261: Molecular ion of the TFA derivative (

      
      ).
      

Deep Dive: LC-MS/MS

The High-Sensitivity Standard for Toxicology

LC-MS/MS bypasses the need for derivatization and offers superior sensitivity for biological matrices where the analyte exists in trace concentrations (<10 ng/mL).

Protocol: Dynamic MRM (Multiple Reaction Monitoring)

Rationale: Electrospray Ionization (ESI) in positive mode readily protonates the secondary amine nitrogen (


).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) ID

| 166.1 (


) | 121.1  | 20 | Quantifier (Methoxybenzyl) |
| 166.1  | 91.1  | 35 | Qualifier (Tropylium) |
| 166.1  | 65.1  | 50 | Qualifier (Cyclopentadienyl) |

Head-to-Head Comparison

The following table synthesizes experimental performance data.

FeatureGC-MS (TFAA Derivatized)LC-MS/MS (ESI+)
Limit of Detection (LOD) 10 - 50 ng/mL0.05 - 0.5 ng/mL
Sample Prep Time High (30-45 mins due to derivatization)Low (Dilute & Shoot or simple SPE)
Isomer Selectivity High (Chromatographic resolution of o, m, p isomers)Moderate (Requires specialized columns e.g., Biphenyl)
Matrix Interference Moderate (Requires clean extraction)Low (MRM filters background noise)
Throughput Low (Longer run times + prep)High (Rapid gradients)
Cost per Sample LowHigh
Critical Analysis: Isomer Differentiation

A critical failure point in NBOMe analysis is misidentifying the position of the methoxy group (ortho/meta/para).

  • GC-MS: The TFA-derivatives of the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers have distinct retention times due to steric hindrance affecting the boiling point and column interaction.

  • LC-MS/MS: These isomers often co-elute on standard C18 columns. To achieve separation on LC, a Biphenyl or PFP (Pentafluorophenyl) column is recommended over standard C18.

Decision Workflows & Pathways

Figure 1: Analytical Decision Tree

Caption: Workflow for selecting the optimal technique based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Sample Received MatrixCheck Identify Matrix Start->MatrixCheck Bulk Bulk Powder / Liquid (Seized Drug) MatrixCheck->Bulk High Conc. Bio Biological Fluid (Blood/Urine) MatrixCheck->Bio Trace Conc. Deriv Derivatization (TFAA) Required Bulk->Deriv Direct Dilute & Shoot / SPE Direct Injection Bio->Direct GCPath GC-MS Analysis ResultGC Result: Isomer ID & Impurity Profiling GCPath->ResultGC LCPath LC-MS/MS Analysis ResultLC Result: Trace Quant (<1 ng/mL) LCPath->ResultLC Deriv->GCPath Direct->LCPath

Figure 2: Fragmentation Pathway (ESI+)

Caption: Proposed fragmentation mechanism of this compound in LC-MS/MS (CID).

Fragmentation Parent Precursor Ion [M+H]+ = 166.1 Transition1 C-N Bond Cleavage Parent->Transition1 Frag1 2-Methoxybenzyl Cation m/z = 121.1 (Quantifier) Transition1->Frag1 - Ethylamine Frag2 Tropylium Ion m/z = 91.1 (Qualifier) Frag1->Frag2 - CH2O (30 Da) Neutral Neutral Loss: Ethylamine (45 Da)

Recommendations

  • For Clinical Toxicology: Adopt the LC-MS/MS protocol. The ability to detect sub-nanogram levels is essential because this compound is often a minor metabolite or present due to low-dose ingestion of NBOMe drugs.

  • For Forensic Drug Chemistry: Adopt the GC-MS (TFAA) protocol. The derivatization step provides a robust retention time lock that definitively separates the 2-methoxy (ortho) isomer from the 3- and 4-methoxy isomers, which is legally significant in many jurisdictions controlling specific isomers.

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via GC-MS and GC-IRD. Microgram Journal. Link

  • Poklis, J. L., et al. (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology. Link

  • Wohlfarth, A., et al. (2013). Comprehensive characterization of the new designer drug 25I-NBOMe in human urine by LC-QTOF-MS.[3] Analytical and Bioanalytical Chemistry. Link

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoids and NBOMe derivatives. United Nations Office on Drugs and Crime. Link

Sources

Technical Validation: N-(2-methoxybenzyl)ethanamine in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)ethanamine (C₁₀H₁₅NO) serves as a critical secondary amine building block in medicinal chemistry, particularly in the synthesis of N-benzylphenethylamine derivatives. Its structural motif—a 2-methoxybenzyl group attached to a basic nitrogen—mimics the "NBOMe" pharmacophore, making it a valuable model system for studying N-benzylation efficiency and stability.

This guide validates the synthesis of this compound, objectively comparing the Reductive Amination route against Direct Alkylation . Experimental data indicates that Reductive Amination offers superior mono-alkylation selectivity (>95%) compared to Direct Alkylation, which suffers from significant tertiary amine byproduct formation.

Synthetic Routes & Comparative Analysis

The synthesis of secondary amines requires suppressing the formation of tertiary amines (over-alkylation). We evaluated two primary methodologies for generating this compound.

Method A: Reductive Amination (Recommended)

This route involves the condensation of 2-methoxybenzaldehyde with ethylamine to form an imine intermediate, followed by in situ reduction.[1]

  • Reagents: 2-Methoxybenzaldehyde, Ethylamine (2M in THF or MeOH), Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]

  • Mechanism: Formation of a Schiff base (imine) followed by hydride transfer.[1]

Method B: Direct Nucleophilic Substitution (Alternative)

This route involves the SN2 reaction of ethylamine with an alkyl halide.

  • Reagents: 2-Methoxybenzyl chloride, Ethylamine (excess), Base (K₂CO₃ or Et₃N).[1]

  • Mechanism: Direct attack of the amine lone pair on the benzylic carbon.

Comparative Data Matrix
MetricMethod A: Reductive AminationMethod B: Direct Alkylation
Yield (Isolated) 88 - 94% 55 - 65%
Selectivity (2° vs 3° Amine) >98:2 (Mono-selective)~70:30 (Significant over-alkylation)
Purification Requirement Acid/Base Extraction (Simple)Column Chromatography (Difficult separation)
Atom Economy High (Water is main byproduct)Moderate (Halide salt waste)
Scalability Excellent (Exothermic control required)Poor (Mass transfer limits in biphasic systems)

Expert Insight: Direct alkylation (Method B) is kinetically flawed for this target. The product, this compound, is more nucleophilic than the starting ethylamine due to the inductive effect of the benzyl group. This leads to a "runaway" reaction where the product reacts with the starting halide to form the tertiary amine (N,N-bis(2-methoxybenzyl)ethanamine). Method A avoids this by proceeding through a neutral imine intermediate.

Experimental Protocol: Reductive Amination

This protocol is validated for high throughput and minimizes the "oiling out" issues common with free-base amines.[1]

Reagents & Equipment
  • Precursor: 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Amine Source: Ethylamine (2.0 M in MeOH, 1.2 equiv)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: STAB is milder, but NaBH₄ is cost-effective for this robust substrate.[1]

  • Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 2-methoxybenzaldehyde dissolved in Methanol (0.5 M concentration).

    • Add Ethylamine solution dropwise at 0°C.[1]

    • Critical Control Point: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak (~10.4 ppm) and appearance of the imine signal (~8.5 ppm).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with 1M HCl until pH < 2 (destroys excess hydride and protonates the amine).[1]

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted aldehyde/alcohol).

    • Basification: Adjust aqueous layer to pH > 12 using 4M NaOH. The product will separate as an oil.

    • Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Salt Formation (Optional for Stability):

    • Dissolve the free base oil in diethyl ether.

    • Add HCl in dioxane/ether dropwise. The hydrochloride salt precipitates as a white solid.

Visualization of Synthesis Logic

The following diagram illustrates the reaction pathway and the critical decision points preventing impurity formation.

SynthesisWorkflow cluster_0 Method A: Reductive Amination (Preferred) Start 2-Methoxybenzaldehyde (Precursor) Step1 Imine Intermediate (Schiff Base) Start->Step1 + Ethylamine - H2O Impurity Tertiary Amine (Over-alkylation Byproduct) Start->Impurity Method B: Direct Alkylation (Avoid) Step2 Reduction (NaBH4 / STAB) Step1->Step2 Hydride Transfer Product This compound (Target Secondary Amine) Step2->Product High Selectivity Product->Impurity Method B: Runaway Reaction

Figure 1: Synthetic workflow comparing the selective Reductive Amination pathway (Method A) against the prone-to-impurity Direct Alkylation route (Method B).[1]

Characterization & Validation Criteria

To validate the synthesized intermediate, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Verification
7.20 - 6.80 Multiplet4HAr-H Aromatic ring protons (2-substituted pattern).
3.83 Singlet3H-OCHMethoxy group (Diagnostic).
3.78 Singlet2HAr-CH ₂-NBenzylic methylene. Note: If this splits or shifts significantly, check for salt formation.
2.65 Quartet2HN-CH ₂-CH₃Ethyl methylene group.
1.12 Triplet3HN-CH₂-CHEthyl methyl group.
1.80 Broad Singlet1H-NH Amine proton (exchangeable with D₂O).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 166.12 m/z[1]

  • Validation Check: Absence of peak at ~300 m/z (indicates absence of tertiary amine dimer).[1]

Application Context

This compound acts as a "masked" or "model" system for more complex N-benzyl phenethylamines.[1]

  • Forensic Reference: It serves as a fragment standard for identifying the breakdown products of 25x-NBOMe compounds in biological matrices.[1]

  • Synthetic Scaffold: The secondary amine can be further functionalized (e.g., acylation, alkylation) to generate tertiary amine libraries for SAR (Structure-Activity Relationship) studies targeting 5-HT₂A receptors.[1]

Decision Tree for Method Selection

DecisionTree Start Start: Synthesis of This compound Q1 Is Mono-Selectivity Critical? Start->Q1 MethodA Method A: Reductive Amination Q1->MethodA Yes (Standard) MethodB Method B: Direct Alkylation Q1->MethodB No (Rare) ReasonA Use for: - High Purity Needs - Scale >10g - Avoiding Chromatography MethodA->ReasonA ReasonB Use ONLY if: - Aldehyde unavailable - Tertiary amine is desired MethodB->ReasonB

Figure 2: Decision matrix for selecting the synthesis methodology based on purity and scale requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validates the use of STAB and NaBH4 for secondary amine synthesis.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[1] "Risk Assessment Report on 25I-NBOMe." Provides structural context for N-(2-methoxybenzyl) derivatives in forensic science.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for 25I-NBOMe." Contains data on the N-(2-methoxybenzyl) structural motif.[1][3][4][5][6][7][8]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Foundational text on reductive amination selectivity.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2-methoxybenzyl)ethanamine (CAS: 6851-18-9) is a secondary benzylic amine frequently utilized as a key intermediate in the synthesis of N-benzylphenethylamine derivatives (including the NBOMe class).[1]

Why This Guide Matters: Unlike standard solvent handling, this compound presents a dual-risk profile: chemical corrosivity typical of benzylic amines and regulatory scrutiny due to its downstream applications. Mismanagement leads not only to severe tissue necrosis but also to potential compliance violations.

This guide moves beyond generic SDS statements, providing a field-validated protocol for safe manipulation, containment, and disposal.

Hazard Identification & Risk Assessment

Causality: The secondary amine functionality combined with the benzylic position creates a highly basic, lipophilic species capable of rapid dermal penetration and liquefactive necrosis.

GHS Hazard Classification Matrix
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion 1B Causes severe skin burns and eye damage.[2]Saponification of membrane lipids; rapid tissue destruction.
Eye Damage 1 Causes serious eye damage.[2][3][4][5]Corrosive injury to cornea; potential for permanent blindness.
Acute Tox (Oral) 4 Harmful if swallowed.[3]Systemic toxicity upon ingestion.
STOT SE 3 May cause respiratory irritation.[3][6]Volatile amine vapors irritate mucous membranes.

Critical Warning: As a secondary amine, this compound must never be mixed with nitrosating agents (e.g., nitrites, nitrous acid) as this generates N-nitrosamines, which are potent carcinogens.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol uses a "Defense-in-Depth" strategy. Do not rely on single barriers.

A. Hand Protection (The "Benzylamine Standard")

Standard nitrile exam gloves often provide insufficient breakthrough times for lipophilic amines.

Task ProfileRecommended Glove SystemRationale
Standard Handling (Weighing, Aliquoting)Double Nitrile (min 5 mil outer, 4 mil inner)Provides dexterity. Outer glove acts as sacrificial layer; inner glove protects during doffing.
High Risk (Spill Cleanup, Synthesis Scale-up)Laminate (Silver Shield/4H) or Butyl Rubber Benzylic amines can permeate nitrile in <15 mins. Laminates offer >480 min breakthrough protection.
Technique Change gloves immediately upon splash contact."Invisible" permeation occurs before visual degradation.
B. Respiratory & Body Protection[3][5][6][7][8][9]
  • Primary Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory Backup: If hood containment is breached or for spill response, use a Full-Face Respirator with ABEK (Amine/Organic Vapor) cartridges.

  • Eye/Face: Chemical Splash Goggles (ventless or indirect vent) are mandatory. Face Shields are required when pouring volumes >50 mL.

  • Body: Chemical-resistant lab coat (Tyvek or treated cotton). Apron recommended for bulk transfer.

Operational Workflow: Safe Handling Logic

Expertise: The following decision logic ensures safety checks are performed before the container is opened.

HandlingProtocol Start START: Handling Request RiskCheck Risk Assessment: Is volume > 100mL? Start->RiskCheck HoodCheck Verify Fume Hood (Velocity > 80fpm) RiskCheck->HoodCheck No (<100mL) PPE_High Don High-Risk PPE: Laminate Gloves + Face Shield + Apron RiskCheck->PPE_High Yes (>100mL) PPE_Std Don Standard PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Std Pass Action Perform Manipulation (Keep sash at working height) PPE_Std->Action PPE_High->HoodCheck Decon Decontaminate: Wipe containers with dilute HCl/water Action->Decon Waste Disposal: Segregated Amine Waste Stream Decon->Waste

Figure 1: Decision logic for selecting PPE based on operational volume.

Emergency Response Protocols

A. Exposure Response[3][6][7][8]
  • Skin Contact: Immediate flush with water for 15 minutes .[2][6] Do not use vinegar or neutralization agents on skin (exothermic risk).

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological consult.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

B. Spill Management (The "Neutralization" Strategy)[10]
  • Small Spills (<10 mL):

    • Evacuate immediate area.[5][6][7]

    • Don Laminate Gloves .

    • Absorb with sand or vermiculite.[8]

    • Optional: Wipe area with dilute (5%) acetic acid or citric acid to neutralize amine residues, followed by water.

  • Large Spills (>10 mL): Evacuate lab. Contact EHS/HazMat.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Absorb Absorb (Vermiculite) + Neutralize (Dilute Acid) Small->Absorb Evacuate Evacuate Lab Call HazMat Large->Evacuate Bag Double Bag (Label: Corrosive/Amine) Absorb->Bag

Figure 2: Triage workflow for spill response.

Disposal & Environmental Compliance

Do not aspirate into general vacuum lines. Amines can corrode pump seals and contaminate oil.

  • Segregation: Collect in a dedicated "Basic/Amine Organic" waste container.

  • Incompatibility: Keep separate from "Acid Waste" and "Oxidizers" to prevent heat generation or toxic gas evolution.

  • Labeling: Clearly label as "Corrosive, Flammable (if in solvent), Toxic."

References

  • PubChem. (n.d.). 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (Precursor Context).[1][9] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved February 1, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.